Product packaging for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine(Cat. No.:CAS No. 1416354-36-3)

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1401435
CAS No.: 1416354-36-3
M. Wt: 260.04 g/mol
InChI Key: VAQOHRRKRVCAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1416354-36-3) is a versatile chemical building block in medicinal chemistry and drug discovery, primarily serving as a critical synthetic intermediate for the development of kinase inhibitors . The iodine substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core makes it a valuable substrate for cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships . This scaffold is of significant research value in the design of bumped kinase inhibitors (BKIs) . Computational docking studies suggest that analogues of this compound can exhibit promising inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4), which are potential targets for transmission-blocking antimalarial drugs . Furthermore, related pyrrolo[2,3-d]pyrimidine structures have been investigated as potent antitumor agents that function by inhibiting microtubule assembly, demonstrating the broad applicability of this core structure in oncology research . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IN4 B1401435 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1416354-36-3

Properties

IUPAC Name

5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQOHRRKRVCAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743874
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416354-36-3
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416354-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical intermediate in the development of novel therapeutics. As a member of the 7-deazapurine family, this scaffold is integral to numerous kinase inhibitors and other biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale underpinning the synthetic strategy.

Strategic Overview: The Chemistry of Iodination

The synthesis of this compound is achieved through the direct electrophilic iodination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-2-amine. The pyrrolo[2,3-d]pyrimidine core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C5 position of the pyrrole ring is particularly nucleophilic, directing the regioselective installation of the iodine atom.

The reagent of choice for this transformation is N-Iodosuccinimide (NIS).[4][5] NIS serves as a source of an electrophilic iodine atom (I+). The reaction proceeds readily under mild conditions, making it a reliable and scalable method for producing the desired halogenated intermediate.

Overall Reaction Scheme

Caption: Synthesis of this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The reaction mechanism is a classic example of electrophilic aromatic substitution on a heterocyclic system.

  • Activation (Implicit): While the reaction can proceed without a strong acid, the polarity of the solvent (DMF) and the nature of NIS facilitate the generation of the electrophilic iodine species.

  • Nucleophilic Attack: The π-system of the pyrrole ring, specifically the electron-rich C5 carbon, acts as the nucleophile, attacking the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the succinimide anion byproduct or the solvent) abstracts the proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the pyrrole ring. This results in the final iodinated product.

G Mechanism of Iodination start Start: 7H-pyrrolo[2,3-d]pyrimidin-2-amine + N-Iodosuccinimide (NIS) step1 Nucleophilic attack from C5 of pyrrole ring on electrophilic iodine of NIS start->step1 intermediate Formation of resonance-stabilized cationic intermediate (sigma complex) step1->intermediate step2 Deprotonation at C5 by a base (e.g., succinimide anion) intermediate->step2 product Product: this compound + Succinimide byproduct step2->product

Caption: Key steps in the electrophilic iodination mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and clarity. Each step includes an explanation of its purpose to ensure both successful execution and a deep understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
7H-pyrrolo[2,3-d]pyrimidin-2-amine≥98%Sigma-Aldrich, Combi-BlocksStarting Material
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich, TCIIodinating Agent[6]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction/Chromatography
HexanesACS GradeFisher ScientificChromatography
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction/Chromatography
Methanol (MeOH)ACS GradeFisher ScientificChromatography
Saturated Sodium Thiosulfate (Na₂S₂O₃)N/ALab-preparedQuenching Agent
Brine (Saturated NaCl)N/ALab-preparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
Silica Gel230-400 meshSorbent TechnologiesStationary Phase for Chromatography
Equipment
  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Magnetic stir plate

  • Syringes and needles

  • Glass funnel and filter paper

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

(Based on a 5.0 mmol scale)

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidin-2-amine (0.74 g, 5.0 mmol, 1.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

    • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, as NIS can be moisture-sensitive.[7]

  • Dissolution:

    • Using a syringe, add 25 mL of anhydrous DMF to the flask.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Causality: DMF is an excellent polar aprotic solvent that effectively dissolves both the starting material and the NIS reagent, facilitating a homogeneous reaction mixture. A similar protocol for a related compound also utilizes DMF.[8]

  • Reagent Addition:

    • In one portion, carefully add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv) to the stirred solution.

    • Rinse any residual NIS into the flask with a small amount of anhydrous DMF (~2 mL).

    • Causality: A slight excess of NIS (1.1 equivalents) is used to ensure the complete consumption of the starting material. Adding it in one portion is generally acceptable for this scale and reactivity.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase is 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting material.

    • The reaction is typically complete within 2-4 hours.[8]

    • Causality: TLC is a critical self-validating step. It provides direct visual confirmation that the starting material is being consumed and the product is being formed, preventing premature or unnecessarily long reaction times.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Wash the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine/NIS.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The aqueous work-up removes the highly polar DMF solvent. The sodium thiosulfate wash is essential to remove the orange/brown color associated with iodine, simplifying purification. The brine wash removes residual water from the organic phase.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by silica gel column chromatography.

    • A gradient elution system, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH in DCM), is effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Causality: Column chromatography is necessary to separate the desired product from the succinimide byproduct and any unreacted starting material or minor impurities.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to yield this compound as a solid.

    • Expected Yield: 75-85%.

Environment, Health, and Safety (EHS) Considerations

Trustworthiness in science begins with safety. Adherence to these guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is sufficient).[9][10]

  • N-Iodosuccinimide (NIS) Handling:

    • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][11][12]

    • Precautions: Handle NIS in a well-ventilated chemical fume hood.[9] Avoid generating dust.[10][11] Do not breathe dust.[9] Wash hands thoroughly after handling.[11]

    • Storage: Store in a tightly closed container under an inert gas (nitrogen).[7][10] It is light and moisture-sensitive.[7][9] Recommended storage is in a refrigerator at 2-8 °C.[7][9]

  • Solvent Handling: DMF, EtOAc, DCM, and Hexanes are flammable and should be handled away from ignition sources. DMF is a reproductive toxin and should always be handled in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

ParameterExpected Value
Molecular Formula C₆H₅IN₄[13]
Molecular Weight 260.04 g/mol [13][14]
Appearance White to off-white or light brown solid[15]
¹H NMR Spectra should show characteristic peaks for the pyrrole and pyrimidine protons. The C6-H proton will appear as a singlet in the aromatic region.
¹³C NMR Spectra will show 6 distinct carbon signals. The C5 signal will be significantly shifted due to the C-I bond.
Mass Spectrometry (ESI+) Expected m/z: 260.96 (M+H)⁺

References

An In-depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for the development of potent kinase inhibitors, leveraging its structural similarity to the purine nucleus of ATP. The presence of an iodine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore and optimize structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource
Chemical Name This compound-
CAS Number 1416354-36-3[1][2][3]
Molecular Formula C₆H₅IN₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Solid (form may vary)[4]
Purity ≥97% (typical)[1]
Topological Polar Surface Area (TPSA) 67.59 Ų (Computed)[1]
logP 1.1447 (Computed)[1]
Hydrogen Bond Donors 2 (Computed)[1]
Hydrogen Bond Acceptors 3 (Computed)[1]
Rotatable Bonds 0 (Computed)[1]

Note: To date, experimentally determined values for melting point, boiling point, and pKa have not been found in publicly accessible literature. The provided TPSA and logP values are computational predictions and should be used as estimations.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

G cluster_0 Plausible Synthetic Route start 7H-pyrrolo[2,3-d]pyrimidin-2-amine product This compound start->product Iodination reagent1 Iodinating Agent (e.g., NIS, I₂) reagent1->product

Caption: Proposed synthesis of this compound.

General Iodination Protocol (Hypothetical)
  • Dissolution: Dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

  • Addition of Iodinating Agent: Add a suitable iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I₂), to the solution. The stoichiometry will need to be optimized.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Disclaimer: This is a generalized, hypothetical protocol. Researchers should consult the literature for specific conditions used for similar substrates and perform appropriate reaction optimization and safety assessments.

Reactivity and Utility in Cross-Coupling Reactions

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. This moiety serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyrrolopyrimidine core.

Key Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. This is a widely used method for building molecular complexity.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Coupling: Reaction with alkenes.

These reactions provide medicinal chemists with a powerful toolkit to systematically modify the structure of the pyrrolopyrimidine scaffold and fine-tune its biological activity.

G cluster_1 Cross-Coupling Reactivity start This compound product1 5-Aryl/Heteroaryl Derivative start->product1 Pd Catalyst product2 5-Alkynyl Derivative start->product2 Pd/Cu Catalysts product3 5-Substituted Derivative start->product3 Pd Catalyst suzuki Suzuki Coupling (R-B(OH)₂) suzuki->product1 sonogashira Sonogashira Coupling (R-C≡CH) sonogashira->product2 stille Stille Coupling (R-Sn(Bu)₃) stille->product3

Caption: Key cross-coupling reactions of the title compound.

Applications in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably for its role in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Several approved and investigational JAK inhibitors feature the pyrrolo[2,3-d]pyrimidine core. This compound serves as a key starting material for the synthesis of these inhibitors, where the 5-position is often functionalized to achieve desired potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

The development of selective JAK inhibitors is an active area of research, as different JAK isoforms have distinct biological roles, and selectivity can potentially lead to improved safety profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets from commercial suppliers, the following hazards and precautions should be noted.[5][6]

Hazard Identification
  • Harmful if swallowed (H302)[6]

  • Causes skin irritation (H315)[6]

  • Causes serious eye irritation (H319)[6]

  • May cause respiratory irritation (H335)[6]

Recommended Handling Procedures
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 4°C, protected from light, and under a nitrogen atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its key features—the kinase-inhibiting pyrrolo[2,3-d]pyrimidine core and the synthetically tractable iodo substituent—make it an indispensable tool for medicinal chemists. While a complete experimental physicochemical profile is not yet publicly available, the existing data and predictive models provide a solid foundation for its application in research and development. As the quest for more selective and potent kinase inhibitors continues, the importance of intermediates like this compound is set to grow.

References

The Strategic Blueprint for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS Number: 1416354-36-3), a crucial heterocyclic building block in modern medicinal chemistry. While this specific intermediate is not extensively characterized in peer-reviewed literature, its strategic importance is derived from the well-established role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a "privileged" structure in the design of potent and selective kinase inhibitors. This guide will delve into the chemical properties, a plausible and referenced synthetic strategy, the underlying principles of its mechanism of action as a kinase inhibitor precursor, and its application in the synthesis of targeted therapeutics. We will also provide detailed, actionable protocols for its handling, characterization, and downstream utilization, empowering researchers to effectively leverage this compound in their drug discovery programs.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases[1]. By occupying the ATP-binding site, these molecules can block the phosphorylation cascade that drives cellular proliferation, survival, and signaling, making them powerful tools for therapeutic intervention.

This compound emerges as a strategically vital intermediate for several key reasons:

  • The 2-Amino Group: Provides a critical hydrogen bond donor that can interact with the hinge region of the kinase ATP-binding pocket, a common feature of many potent kinase inhibitors.

  • The 5-Iodo Group: Serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • The Pyrrolo Nitrogen (N7): Offers another site for substitution, allowing for the fine-tuning of physicochemical properties and interaction with the ribose-binding pocket.

This guide will provide the necessary technical insights to fully exploit these features in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is paramount for its effective and safe use in a laboratory setting.

Chemical Properties
PropertyValueSource
CAS Number 1416354-36-3[2]
Molecular Formula C₆H₅IN₄[2]
Molecular Weight 260.04 g/mol [2]
SMILES NC1=NC=C2C(NC=C2I)=N1[2]
Appearance White to brown powder/crystal[3]
Purity Typically ≥97% (commercial)[2]
Storage 4°C, protect from light, stored under nitrogen[2]
Safety and Handling

Based on available data for this and structurally related compounds, the following GHS hazard statements are relevant:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) from your specific supplier before handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor.

Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Iodination Start 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 7H-pyrrolo[2,3-d]pyrimidin-2-amine Start->Intermediate NH3 / Solvent Product This compound Intermediate->Product N-Iodosuccinimide (NIS) / Solvent

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the synthesis of the 4-amino isomer and is expected to yield the desired 2-amino product with minor modifications.[4]

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Precursor)

  • Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Amination: Add a solution of ammonia in methanol (7N, 10-20 eq).

  • Reaction Conditions: Seal the vessel and heat to 100-120 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) from Step 1 in an appropriate solvent such as chloroform, dichloromethane (DCM), or N,N-dimethylformamide (DMF).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to afford the final product.

Analytical Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization cluster_workflow Characterization Workflow Start Synthesized Product NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Verification HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for analytical characterization.

  • ¹H NMR Spectroscopy: Expected signals would include protons on the pyrrole and pyrimidine rings, as well as the amine protons. The chemical shifts will be influenced by the electron-withdrawing iodine atom.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms in the structure. The carbon atom attached to the iodine will show a characteristic upfield shift.

  • High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition and exact mass of the compound, matching the formula C₆H₅IN₄.

  • HPLC: To determine the purity of the final compound, typically using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid.

Mechanism of Action and Role in Drug Design

The strategic value of this compound lies in its role as a scaffold for ATP-competitive kinase inhibitors.

Kinase Inhibition: An ATP-Mimetic Strategy

Protein kinases utilize ATP to phosphorylate substrate proteins. The 7-deazapurine core of our title compound mimics the adenine portion of ATP, allowing it to bind in the same pocket on the kinase.

Kinase_Inhibition cluster_binding Competitive Binding ATP ATP Adenine-Ribose-PPP Kinase Kinase Active Site | {  Hinge Region |  Solvent Front } ATP:s->Kinase:w Binds to Hinge Inhibitor This compound Derivative 2-Amino Group 5-Substituent Inhibitor:n->Kinase:e H-bonds to Hinge Inhibitor:s->Kinase:e Extends into Solvent Front

Caption: Competitive binding at the kinase ATP site.

  • Hinge Binding: The 2-amino group and the pyrimidine nitrogens form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.

  • Exploiting the 5-Iodo Position: The iodine atom at the 5-position points towards the solvent-exposed region of the ATP binding site. This is a key site for modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), various aryl or heteroaryl groups can be attached. These appended groups can form additional interactions with the protein, significantly increasing both the potency and the selectivity of the inhibitor for its target kinase over other kinases in the human kinome.

Applications in Drug Discovery: A Synthetic Intermediate

This compound is not an end-product therapeutic but a critical building block. Its utility is demonstrated in the synthesis of inhibitors for various kinase targets implicated in disease.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates how this intermediate is typically used in a drug discovery campaign.

Workflow Start This compound Coupling Suzuki / Sonogashira Coupling (Introduce R¹ at C5) Start->Coupling Alkylation N-Alkylation / Arylation (Introduce R² at N7) Coupling->Alkylation Library Focused Library of Analogs Alkylation->Library Screening Kinase Screening & SAR Library->Screening Lead Lead Compound Screening->Lead

Caption: Drug discovery workflow using the title compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for derivatizing the 5-position.

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, or until reaction completion as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or preparative HPLC to yield the 5-substituted analog.

Conclusion and Future Outlook

This compound is a high-value intermediate for the synthesis of targeted kinase inhibitors. Its 7-deazapurine core provides a validated scaffold for ATP-competitive inhibition, while the strategically placed 2-amino and 5-iodo functionalities offer ideal points for synthetic elaboration to achieve high potency and selectivity. While detailed biological data for this specific compound is sparse, the extensive body of literature on its derivatives underscores its immense potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their drug discovery pipelines, paving the way for the next generation of targeted therapies.

References

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry. We delve into its core physicochemical properties, with a primary focus on its molecular weight and chemical formula, which are fundamental to its use in synthesis and analysis. The document elucidates the strategic importance of the 7-deazapurine scaffold in designing targeted therapeutics, particularly kinase inhibitors. Furthermore, we present validated protocols for its synthesis, analytical characterization, and safe handling. This guide is intended for researchers, scientists, and drug development professionals who leverage advanced heterocyclic intermediates to accelerate the discovery of novel therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated heterocyclic compound belonging to the 7-deazapurine class of molecules. Its structure is analogous to the purine nucleobases but with a carbon atom replacing the nitrogen at the 7-position, a modification that significantly alters its metabolic stability and receptor interaction profile. The introduction of an iodine atom at the 5-position is a deliberate synthetic strategy, creating a versatile handle for introducing further molecular complexity through cross-coupling reactions.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthetic reactions and for confirmation of identity via mass spectrometry. The molecular formula of the compound is C₆H₅IN₄, leading to a molecular weight of approximately 260.04 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 260.04 g/mol [1]
Exact Mass 260.038 g/mol [2]
Molecular Formula C₆H₅IN₄[1]
CAS Number 1416354-36-3[1][2]
Appearance Solid; White to Brown Powder/Crystal[2]
Purity Typically ≥95% - ≥97%[1][2]
InChI Key VAQOHRRKRVCAIA-UHFFFAOYSA-N[2]
SMILES NC1=NC=C2C(NC=C2I)=N1[1]
Topological Polar Surface Area 67.59 Ų[1]
Storage Conditions 4°C, protect from light, stored under nitrogen[1]

Chemical Structure of this compound struct

Caption: 2D structure of this compound.

The Strategic Role of the 7-Deazapurine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, primarily due to its proven efficacy as a "hinge-binding" motif for protein kinases.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The nitrogen atoms at positions 1 and 3 and the exocyclic amine of the pyrimidine ring can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region. This mimics the binding of adenine in ATP, allowing these molecules to act as competitive inhibitors. The replacement of N7 with a carbon atom (hence "7-deazapurine") provides a vector for substitution into the solvent-exposed region of the ATP binding pocket without disrupting the core hinge-binding interactions. This is where the utility of the 5-iodo derivative becomes paramount.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Hinge Hinge SolventFront Solvent Front Scaffold Core Scaffold Scaffold->Hinge H-Bonds R_Group R-Group (from Iodo position) R_Group->SolventFront Selectivity & Potency

Caption: Interaction of the scaffold with a generic kinase active site.

Synthetic Strategy and Quality Control

Synthesis via Electrophilic Iodination

A common and efficient method for synthesizing 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves the direct electrophilic iodination of the corresponding unsubstituted pyrrolopyrimidine precursor. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.

Causality of Experimental Choice:

  • Why NIS? NIS is a mild and highly effective source of electrophilic iodine (I+). It is preferred over molecular iodine (I₂) because it avoids the formation of the HI byproduct, which can be difficult to remove and can lead to side reactions. The reaction proceeds cleanly under relatively gentle conditions.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent like Dichloromethane (DCM) is typically used to dissolve the starting material and facilitate the reaction.[4]

A 2-Amino-7H-pyrrolo[2,3-d]pyrimidine B Electrophilic Iodination (N-Iodosuccinimide, DMF) A->B C This compound B->C D Suzuki/Sonogashira Cross-Coupling (Pd Catalyst, Base, Boronic Acid/Alkyne) C->D E Diverse Library of Kinase Inhibitors D->E

Caption: Synthetic workflow from precursor to diverse inhibitors.

Self-Validating Analytical Protocols

Confirming the identity, purity, and integrity of the synthesized compound is non-negotiable. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the initial mobile phase conditions.

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~20 µg/mL with a 50:50 Acetonitrile:Water mixture.

  • Injection & Detection: Inject 5 µL and monitor at 254 nm and 280 nm.

  • Acceptance Criteria: The primary peak should have an area percentage of >95-97%, confirming the purity level.

Protocol 2: Structural Confirmation by LC-MS and NMR

  • Mass Spectrometry (MS): Utilize an Electrospray Ionization (ESI) source in positive ion mode. The expected [M+H]⁺ ion should be observed.

  • Nuclear Magnetic Resonance (NMR): Dissolve ~5 mg of the compound in deuterated DMSO (DMSO-d₆).

    • ¹H NMR: Expect to see characteristic signals for the pyrrole and pyrimidine protons. The absence of a signal in the C5-H region (around 6.5-7.0 ppm) and the presence of other aromatic protons confirms successful iodination.[4]

    • ¹³C NMR: The C5 carbon signal will show a significant upfield shift due to the heavy atom effect of iodine, providing definitive evidence of its position.[4]

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Result
LC-MS (ESI+) [M+H]⁺m/z ≈ 260.96
¹H NMR (DMSO-d₆) Chemical Shifts (δ)Signals corresponding to the pyrrole NH, amine (NH₂), and aromatic C-H protons.
HPLC Purity (254 nm)≥95%

Applications in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its role as a versatile intermediate. The carbon-iodine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse substituents at the 5-position. This is a primary strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, as modifications at this position can significantly impact potency and selectivity.[5][6]

  • Sonogashira Coupling: Reaction with terminal alkynes allows for the introduction of linear, rigid linkers, which can be used to probe deeper pockets within a kinase active site or to attach pharmacophores.

Research into inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R) and Interleukin-2-inducible T-cell Kinase (Itk) has demonstrated the power of this approach, where iodo-pyrrolopyrimidines serve as key starting materials for generating libraries of potent and selective inhibitors.[5][7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust or fumes.

    • Wash hands thoroughly after handling.

    • Store the container tightly closed in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound, with a molecular weight of 260.04 g/mol , is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its 7-deazapurine core provides a validated scaffold for kinase hinge binding, while the 5-iodo group offers a gateway to extensive chemical diversification. A thorough understanding of its properties, coupled with robust analytical validation and safe handling practices, enables researchers to fully leverage this intermediate in the quest for next-generation targeted therapies.

References

The Versatile Scaffold: A Deep Dive into the Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a prime example of such a scaffold.[1] Its structural resemblance to the purine core of ATP allows it to competitively bind to the active sites of numerous enzymes, particularly kinases.[1] This inherent characteristic has made pyrrolo[2,3-d]pyrimidine derivatives a focal point in the quest for novel therapeutics to combat a spectrum of human diseases, from cancer to viral infections and inflammatory disorders.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, elucidating their mechanisms of action, showcasing key examples with their corresponding potency, and detailing the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives is arguably the most extensively studied aspect of this scaffold.[2] Their primary mechanism of action in this realm is the inhibition of protein kinases, which are critical regulators of cellular processes that become dysregulated in cancer, such as proliferation, survival, and angiogenesis.[4]

Mechanism of Action: Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine-based compounds have been successfully developed as potent inhibitors of several key kinase families implicated in oncology.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways like the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase, effectively blocking its signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[6] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Pyrrolo[2,3-d]pyrimidine-based inhibitors targeting VEGFR-2 block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor-induced angiogenesis.[6]

  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that play a role in both inflammation and cancer.[7] Constitutive activation of the JAK-STAT pathway is observed in various malignancies and contributes to tumor cell proliferation, survival, and immune evasion.[7] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors, disrupting this signaling axis and demonstrating therapeutic potential in both inflammatory diseases and cancers.[8]

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space cluster_plc_gamma PLCγ Pathway cluster_pi3k_akt_vegfr PI3K-AKT Pathway cluster_endothelial_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor_V Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor_V->VEGFR2

Caption: VEGFR Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular_jak Extracellular Space cluster_membrane_jak Cell Membrane cluster_intracellular_jak Intracellular Space cluster_nucleus_jak Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Gene Gene Transcription (Proliferation, Survival, Inflammation) STAT_P->Gene Inhibitor_J Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor_J->JAK

Caption: JAK-STAT Signaling Pathway Inhibition.

Quantitative Data: Potency of Anticancer Derivatives

The following table summarizes the in vitro activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Compound 12i EGFR (T790M mutant)0.21HCC827Not specified
Compound 12i EGFR (wild-type)22HBE (normal cells)Not specified
Compound 12d VEGFR-211.960 human cancer cell linesNot specified[9]
Compound 15c VEGFR-213.660 human cancer cell linesNot specified[9]
Compound 8m JAK10.16Not specifiedNot specified[10]
Compound 8o JAK10.3Not specifiedNot specified[10]
Compound 15d JAK1/2/3, HDAC1/6Not specifiedMDA-MB-231Not specified[11]
Compound 15h JAK1/2/3, HDAC1/6Not specifiedTriple-negative breast cancer cell linesNot specified[11]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG229-59[12]
Experimental Protocols

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolo[2,3-d]pyrimidine derivative in DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the target kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted kinase enzyme to each well.

    • Incubate at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add a detection reagent that converts the remaining ATP to a luminescent signal.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours).[13] Include untreated and vehicle-treated cells as controls.

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a specific time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3]

  • Staining:

    • Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[3]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[14]

  • Data Analysis:

    • Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.[14]

    • Quantify the percentage of cells in each phase of the cell cycle.

Antiviral Activity: A Broad-Spectrum Defense

The structural similarity of the pyrrolo[2,3-d]pyrimidine scaffold to purine nucleosides also makes it a promising framework for the development of antiviral agents.[15] These derivatives can interfere with viral replication by targeting key viral enzymes or by being incorporated into the viral genome, leading to chain termination.

Mechanism of Action
  • Inhibition of Viral Polymerases: Many pyrrolo[2,3-d]pyrimidine nucleoside analogs, after being converted to their triphosphate form within the host cell, can act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[8] This is a key mechanism of action against viruses like Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV).[4][8]

  • Viral Genome Incorporation: Some derivatives can be incorporated into the growing viral DNA or RNA chain, causing premature termination of replication.

Notable Antiviral Activities
  • Anti-HCV Activity: Several pyrrolo[2,3-d]pyrimidine nucleoside derivatives have demonstrated potent activity against HCV by inhibiting the NS5B polymerase, a key enzyme in HCV replication.[5][8]

  • Anti-HIV Activity: Acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues have shown activity against HIV in in vitro screens.[4]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[16]

  • Cell Culture and Virus Preparation:

    • Grow a confluent monolayer of susceptible host cells in multi-well plates.

    • Prepare serial dilutions of the virus stock.

  • Compound Treatment and Infection:

    • Treat the cell monolayers with different concentrations of the pyrrolo[2,3-d]pyrimidine derivative.

    • Infect the cells with a known amount of virus.

  • Overlay and Incubation:

    • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[1]

    • Incubate the plates for a period sufficient for plaque formation.[1]

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[1]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value of the compound.

Anti-inflammatory and Antibacterial Activities: Expanding the Therapeutic Horizon

Beyond their well-established roles in oncology and virology, pyrrolo[2,3-d]pyrimidine derivatives have also demonstrated promising anti-inflammatory and antibacterial activities.

Anti-inflammatory Mechanism

The anti-inflammatory effects of some pyrrolo[2,3-d]pyrimidine derivatives are linked to the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] Additionally, their ability to inhibit JAK kinases, as discussed in the anticancer section, is also a significant mechanism for their anti-inflammatory action, as the JAK-STAT pathway is central to cytokine signaling in inflammation.[7]

Antibacterial Mechanism

The antibacterial activity of pyrrolo[2,3-d]pyrimidine derivatives is an emerging area of research. While the precise mechanisms are still under investigation for many compounds, their structural similarity to purines suggests that they may interfere with bacterial nucleic acid synthesis or other essential metabolic pathways.[18]

Experimental Protocols

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by immune cells in response to an inflammatory stimulus, and to assess the inhibitory effect of a compound.[19]

  • Cell Stimulation and Treatment:

    • Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Treat the cells with different concentrations of the pyrrolo[2,3-d]pyrimidine derivative.

  • Sample Collection:

    • Collect the cell culture supernatants containing the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[20]

    • Add the cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).[20]

    • Add a substrate that is converted by the enzyme into a colored product.[20]

  • Data Analysis:

    • Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

    • Generate a standard curve using known concentrations of the cytokine to quantify the cytokine levels in the samples.

    • Determine the IC50 value for the inhibition of cytokine production.

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine derivative in a liquid growth medium in a 96-well plate.[6]

  • Inoculation:

    • Inoculate each well with a standardized suspension of the target bacteria.[11]

  • Incubation:

    • Incubate the plate under conditions suitable for bacterial growth.[9]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).[11]

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

Conclusion: A Scaffold of Continuing Promise

The pyrrolo[2,3-d]pyrimidine scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its versatility in targeting a diverse array of biological molecules, particularly kinases, has led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The ongoing exploration of this scaffold continues to unveil new biological activities and provides a rich foundation for the design of next-generation therapeutics for a wide range of diseases. The detailed mechanistic insights and robust experimental protocols outlined in this guide are intended to empower researchers in their efforts to harness the full potential of this remarkable molecular framework.

References

An In-Depth Technical Guide to the Solubility Profile of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the aqueous solubility of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1416354-36-3). This compound is a key heterocyclic intermediate, belonging to the privileged 7-deazapurine class of molecules, which are foundational in the development of targeted therapeutics such as kinase inhibitors.[1][2] Solubility is a critical, non-negotiable physicochemical parameter that dictates a compound's behavior in both in vitro assays and in vivo systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential.[3] While specific quantitative solubility data for this molecule is not widely published, this guide establishes the authoritative methodologies for its empirical determination. We present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, explain the theoretical underpinnings of each, and provide insights into data interpretation. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to generate robust and reliable solubility data, enabling informed decision-making in discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a purine isostere, meaning it structurally mimics the natural purines found in nucleic acids.[1] This unique feature allows its derivatives to effectively interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. Consequently, this scaffold is a cornerstone in the design of inhibitors for critical signaling pathways implicated in oncology and inflammatory diseases.[2][4]

This compound serves as a versatile synthetic intermediate. The iodine atom at the C5 position provides a reactive handle for introducing further chemical diversity via cross-coupling reactions, while the amine at C2 influences the molecule's hydrogen bonding capabilities and overall electronic properties.

However, the therapeutic promise of any compound derived from this scaffold is fundamentally tethered to its physicochemical properties, chief among them being aqueous solubility. Poor solubility is a primary cause of compound attrition during development, leading to challenges such as:

  • Underestimated potency in biological assays.[3]

  • Poor and erratic oral bioavailability.[5][6]

  • Difficulties in developing viable formulations for preclinical and clinical studies.[7]

  • Increased costs and timelines due to the need for complex formulation strategies.[7]

Therefore, a precise understanding of the solubility of this compound is not merely an academic exercise but a strategic imperative for any research program utilizing it.

Theoretical Framework: Understanding Solubility in Drug Discovery

The term "solubility" can be deceptive in its simplicity. In the context of drug discovery, it is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how readily a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.[8] This measurement is typically performed rapidly and is amenable to high-throughput formats, making it ideal for the early stages of drug discovery to quickly screen large libraries of compounds.[7] However, kinetic solubility often reflects the solubility of an amorphous or metastable state and can result in supersaturated solutions, frequently leading to an overestimation of a compound's true solubility.[9]

Thermodynamic solubility , in contrast, is the true equilibrium solubility. It is defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of its most stable solid-state form (e.g., a specific crystal polymorph).[3] This measurement requires longer incubation times (typically 24 hours or more) to ensure equilibrium is reached and is considered the "gold standard" for lead optimization and formulation development.[5][10]

Key Factors Influencing Aqueous Solubility
  • Molecular Structure: The inherent properties of this compound, such as its molecular weight, lipophilicity (LogP), and capacity for hydrogen bonding (TPSA), are primary determinants of its solubility.[11]

  • pH and pKa: As a heterocyclic amine, the compound is a weak base. Its solubility is therefore expected to be highly dependent on pH. In acidic conditions (pH < pKa), the amine groups will be protonated, forming a more soluble salt.[12]

  • Solid-State Properties: The arrangement of molecules in the solid state significantly impacts solubility. Crystalline forms are less soluble than amorphous forms due to the energy required to break the crystal lattice.[13]

  • Temperature and Solvent: Solubility is also influenced by temperature and the specific composition of the aqueous medium (e.g., buffer components, ionic strength).[3]

Physicochemical Profile of this compound

While empirical solubility data requires experimental determination as outlined in Section 5.0, an analysis of the compound's computed physicochemical properties provides valuable context for its expected behavior.

PropertyValueSourceSignificance for Solubility
CAS Number 1416354-36-3[11][14]Unique chemical identifier.
Molecular Formula C₆H₅IN₄[11]Defines the elemental composition.
Molecular Weight 260.04 g/mol [11]Moderate molecular weight, generally favorable for solubility.
Topological Polar Surface Area (TPSA) 67.59 Ų[11]Indicates significant hydrogen bonding capacity, which can aid aqueous solubility.
Computed LogP 1.1447[11]Suggests a balance between lipophilicity and hydrophilicity.
Hydrogen Bond Donors 2[11]Contributes to interactions with water molecules.
Hydrogen Bond Acceptors 3[11]Contributes to interactions with water molecules.

Gold-Standard Protocols for Solubility Determination

The following protocols represent robust, validated methods for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment (High-Throughput Screening)

Causality: This precipitative method is designed for speed and minimal compound consumption, making it ideal for early discovery.[8] It rapidly identifies compounds that may fail due to poor solubility by challenging a DMSO solution of the compound with an aqueous environment.[5]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO plate 2. Dispense Stock into 96-Well Plate stock->plate dilute 3. Add Aqueous Buffer (pH 7.4) to achieve 200 µM theoretical concentration (e.g., 2% DMSO) plate->dilute incubate 4. Incubate & Shake (e.g., 2 hours at 25°C) dilute->incubate separate 5. Separate Precipitate (Filtration or Centrifugation) incubate->separate quantify 6. Quantify Supernatant (LC-MS/MS or HPLC-UV) separate->quantify result 7. Calculate Kinetic Solubility (µM) quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the stock solution into a 96-well plate. Also include wells for a reference compound with known solubility (e.g., Propranolol) and a poorly soluble control (e.g., Griseofulvin).

  • Dilution: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the target theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept low, typically ≤2%.[5]

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for precipitation.[5]

  • Separation: Separate the soluble fraction from any precipitate. This is typically achieved by filtering the plate through a solubility filter plate (e.g., Millipore MultiScreen).

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as LC-MS/MS or HPLC-UV, comparing against a standard curve prepared in the same buffer/DMSO mixture.[7]

  • Calculation: The measured concentration is reported as the kinetic solubility in µM.

Thermodynamic Solubility Assessment (The Shake-Flask Method)

Causality: This method measures the true equilibrium solubility, which is essential for understanding a compound's behavior in formulation and predicting its in vivo dissolution.[3] By incubating excess solid compound over an extended period, the system reaches a stable thermodynamic equilibrium.[15]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Equilibration cluster_analysis Analysis weigh 1. Add Excess Solid Compound (e.g., 1-2 mg) to Vial add_buffer 2. Add Known Volume of Aqueous Buffer (e.g., 1 mL) weigh->add_buffer incubate 3. Incubate & Agitate (e.g., 24 hours at 25°C or 37°C) to reach equilibrium add_buffer->incubate separate 4. Separate Solid (Centrifugation followed by supernatant removal or filtration) incubate->separate quantify 5. Quantify Supernatant (LC-MS/MS or HPLC-UV) separate->quantify result 6. Calculate Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring solid remains visible at the end) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 6.5, and 7.4 to assess pH-dependency).

  • Incubation & Equilibration: Seal the vials and agitate them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours.[10]

    • Scientist's Note: This extended incubation is the most critical step to ensure true thermodynamic equilibrium is achieved. Visual inspection should confirm that excess solid remains.

  • Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant for analysis, or centrifuge the vials and then remove the supernatant. Filtration can also be used.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve.

  • Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM. The solid residue can also be analyzed (e.g., by microscopy) to check for changes in solid form.[9]

Data Interpretation and Troubleshooting

Assay TypeTypical ResultInterpretation & Next Steps
Kinetic > 100 µMCompound is unlikely to have solubility-limited absorption issues. Proceed with development.
10 - 100 µMModerate solubility. May require formulation work. A thermodynamic measurement is highly recommended.
< 10 µMPoor solubility. This is a significant flag. The compound is a high risk for bioavailability issues.
Thermodynamic > 50 µg/mLGood intrinsic solubility. Favorable for formulation development.
1 - 50 µg/mLPoorly soluble. Will likely require enabling formulations (e.g., amorphous solid dispersions, particle size reduction).
< 1 µg/mLVery poorly soluble / "Brick Dust". Poses a major development challenge. Medicinal chemistry efforts to improve solubility are warranted.

Troubleshooting Poor Solubility: If this compound is found to be poorly soluble, several strategies can be employed:

  • pH Adjustment: Given its basic nature, conducting reactions or formulations in a more acidic medium can significantly enhance solubility.[12]

  • Co-solvents: For in vitro assays, using a mixture of solvents (e.g., water with a small percentage of DMF or NMP) can improve solubility.

  • Structural Modification: In a medicinal chemistry context, subsequent derivatization could involve adding polar or ionizable groups to improve the intrinsic solubility of the scaffold.

Conclusion

The solubility of this compound is a paramount parameter that must be accurately characterized to support its use in drug discovery and development. While published data is scarce, this guide provides the definitive, industry-standard experimental framework for its determination. A high-throughput kinetic assay should be employed for initial screening, but it must be followed by a rigorous thermodynamic shake-flask measurement for any compound intended for further development. By generating and correctly interpreting this critical data, research organizations can mitigate risk, optimize resource allocation, and accelerate the progression of promising new therapies based on this valuable chemical scaffold.

References

Spectroscopic and Structural Elucidation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a member of the 7-deazapurine family, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is isosteric to purine, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, and antitumor properties. The introduction of an iodine atom at the 5-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in a research and development setting.

Molecular Structure and Key Features

The foundational structure of this compound is the pyrrolo[2,3-d]pyrimidine bicycle. The key distinguishing features are the amine group at the 2-position of the pyrimidine ring and the iodine atom at the 5-position of the pyrrole ring. These functionalities significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Note on Data Availability: As of the latest update of this guide, comprehensive, publicly available experimental NMR data for this compound is limited. Therefore, the following data is based on the closely related isomer, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine , and includes predicted shifts for the target compound to aid in provisional identification. The data for the 4-amino isomer is sourced from a study by Ashton et al. (2018).[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of the pyrrolo[2,3-d]pyrimidine core is characterized by distinct signals for the aromatic protons and the N-H protons of the pyrrole and amine groups.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ) of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (in DMSO-d₆)[1]Predicted Chemical Shift (δ) of this compound (in DMSO-d₆)MultiplicityIntegrationAssignment
H67.36~7.2-7.4s1HPyrrole C6-H
H48.05-s1HPyrimidine C4-H
NH₂6.54~6.3-6.6br s2H2-Amino or 4-Amino
NH11.95~11.8-12.1br s1HPyrrole N7-H

Interpretation and Causality:

  • Aromatic Protons: The proton at the C6 position of the pyrrole ring (H6) is expected to appear as a singlet. In the 4-amino isomer, the C2-H proton appears at 8.05 ppm. For the target 2-amino isomer, this proton is absent and a proton at C4 would be present, likely in a similar downfield region. The electron-donating amine group at C2 would slightly shield the protons on the pyrimidine ring compared to an unsubstituted pyrimidine.

  • Amine and Pyrrole N-H Protons: The protons of the primary amine (NH₂) typically appear as a broad singlet. The pyrrole N-H proton is also a broad singlet and is significantly deshielded, appearing at a high chemical shift due to its involvement in the aromatic system and potential hydrogen bonding. These protons are readily exchangeable with D₂O, a useful technique for confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ) of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (in DMSO-d₆)[1]Predicted Chemical Shift (δ) of this compound (in DMSO-d₆)Assignment
C550.1~50-55Pyrrole C5 (bearing Iodine)
C4a102.6~102-105Pyrrole-Pyrimidine fusion
C6126.7~125-128Pyrrole C6
C7a150.5~150-153Pyrrole-Pyrimidine fusion
C2151.7~158-162Pyrimidine C2 (bearing Amine)
C4156.9~155-158Pyrimidine C4

Interpretation and Causality:

  • C5 (Iodinated Carbon): The carbon atom directly attached to the iodine (C5) is significantly shielded due to the "heavy atom effect" and appears at a very upfield chemical shift.

  • C2 (Amine-Substituted Carbon): The carbon bearing the amino group (C2 in the target molecule) is expected to be significantly deshielded due to the electronegativity of the nitrogen atoms in the pyrimidine ring and the attached amino group.

  • Quaternary Carbons: The bridgehead carbons (C4a and C7a) appear in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key functional groups in this compound are the N-H bonds of the amine and pyrrole groups, and the C=N and C=C bonds of the aromatic rings.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric) of the primary amine
3200 - 3100Medium, BroadN-H stretching of the pyrrole ring
1650 - 1580StrongN-H bending of the primary amine and C=N/C=C stretching of the aromatic rings
1580 - 1400Medium-StrongC=C and C=N stretching vibrations of the pyrrolo[2,3-d]pyrimidine core
~700-800StrongC-I stretching

Interpretation:

  • N-H Stretching: The presence of a primary amine is typically indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. The pyrrole N-H stretch appears as a broader band at a slightly lower wavenumber.

  • Aromatic Ring Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system.

  • C-I Stretching: The carbon-iodine bond vibration is expected in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₅IN₄), the expected monoisotopic mass is approximately 260.96 g/mol .

Table 4: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₆H₅IN₄
Molecular Weight260.04
Monoisotopic Mass259.9559
Expected [M+H]⁺260.9632

Interpretation:

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the presence of a peak corresponding to the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 260.9632 would confirm the elemental composition.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways could involve the loss of the iodine atom, the amino group, or cleavage of the pyrimidine ring.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

Visualization of Key Structural and Workflow Elements

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in scientific research and drug development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, leveraging information from a closely related isomer due to the current scarcity of public data for the target compound. The provided protocols and interpretations offer a solid framework for researchers to identify and characterize this important heterocyclic compound. As new experimental data becomes available, this guide will be updated to reflect the most accurate and comprehensive information.

References

Methodological & Application

The Strategic Intermediate: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, is a cornerstone in the design of contemporary kinase inhibitors due to its role as an effective ATP mimetic.[1] This guide provides an in-depth examination of a key intermediate, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, highlighting its strategic importance and application in the synthesis of targeted therapies. We will detail not just the synthetic protocols but also the underlying chemical principles that make this intermediate a powerful tool for drug discovery professionals. Through validated protocols, mechanistic insights, and clear data presentation, this document serves as a practical resource for researchers engaged in the development of next-generation kinase inhibitors.

Introduction: The Privileged Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[2][3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms.[1] The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, where the N7 atom is replaced by a carbon.[4] This modification provides a crucial vector for chemical modification at the C7 position while maintaining the essential hydrogen bonding interactions with the kinase hinge region.[4][5]

This structural feature has cemented the 7-deazapurine core as a "privileged scaffold" in medicinal chemistry, forming the basis for several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[6][7][8]

The Strategic Importance of the 5-Iodo Substituent

While much attention is given to the core scaffold, the true versatility in drug design often comes from the strategic functionalization of its periphery. The introduction of an iodine atom at the C5 position of the pyrrolo[2,3-d]pyrimidine ring is a pivotal step. This halogenation transforms the scaffold into a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9] These reactions are the workhorses of modern medicinal chemistry, allowing for the rapid and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize drug candidates.

This guide focuses specifically on the 2-amino variant, This compound , a building block that directs synthetic efforts toward a distinct chemical space compared to its more common 4-amino analogue.

Synthesis of the Key Intermediate: this compound

The reliable synthesis of the iodinated intermediate is the first critical step in any subsequent drug discovery campaign. The following protocol is a robust method for the direct iodination of the 7-deazapurine core.

Protocol 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine

This protocol details the electrophilic iodination at the C5 position of the electron-rich pyrrole ring.

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A Dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine in DMF B Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq.) A->B Stir at RT C Heat mixture to 60-70°C B->C D Monitor by TLC/LC-MS (2-4 hours) C->D E Cool to RT, quench with aq. Na2S2O3 F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G H Obtain pure this compound G->H

Caption: Iodination of the 7-deazapurine core.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq.) in anhydrous DMF.

  • Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Quench any remaining iodine by adding saturated aqueous sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the title compound.

Trustworthiness Check: The progress of the reaction should show a clear shift in polarity on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>97%).[10]

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₅IN₄ [10]
Molecular Weight 260.04 g/mol [10][11]
Appearance White to brown powder/crystal [12]
TPSA 67.59 Ų [10]

| LogP | 1.14 |[10] |

Application in Kinase Inhibitor Synthesis: Cross-Coupling Protocols

The 5-iodo group is the gateway to structural diversity. Below are detailed protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental for creating libraries of potential kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties, which can probe deep into the hydrophobic pockets of the kinase active site.[13]

Reaction Scheme Diagram:

G cluster_0 Suzuki-Miyaura Coupling A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B R-B(OH)₂ (Arylboronic Acid) D 5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine C->D Heat

Caption: General Suzuki-Miyaura reaction scheme.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture), degassed

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst, and base.

  • Solvent Addition: Evacuate and backfill the vessel with nitrogen or argon three times. Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[14][15]

Causality Behind Choices:

  • Catalyst: PdCl₂(dppf) is often effective for nitrogen-containing heterocycles as the dppf ligand is both electron-rich and bulky, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Base & Solvent: The aqueous base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane is a good solvent for solubilizing the organic components.

Protocol 3: Sonogashira Cross-Coupling

This reaction introduces alkyne functionalities, which can act as rigid linkers or be further elaborated. The resulting alkynyl-deazapurines are valuable precursors for kinase inhibitors targeting the DFG domain.[17]

Materials:

  • This compound

  • Terminal alkyne (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine), degassed

  • Solvent (e.g., DMF or THF), degassed

Step-by-Step Procedure:

  • Inert Atmosphere: Add this compound (1.0 eq.), Pd(PPh₃)₄, and CuI to a dry reaction flask. Evacuate and backfill with nitrogen.

  • Solvent and Reagent Addition: Add the degassed solvent, the degassed amine base, and finally the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Case Study: Application in JAK Inhibitor Scaffolds

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of tyrosine kinases essential for cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is central to many autoimmune diseases.[2] The 7-deazapurine scaffold is the core of many potent JAK inhibitors.[7][18]

JAK-STAT Signaling Pathway Diagram:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 5-Aryl-pyrrolo[2,3-d]pyrimidine (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway.

By using the protocols described above, researchers can synthesize a library of compounds where the 'R' group at the 5-position is varied (Table 2). These compounds can then be screened for inhibitory activity against the JAK family of kinases. The 2-amino group provides a different hydrogen bonding pattern compared to the 4-amino group found in Tofacitinib, potentially leading to altered selectivity profiles across the kinome.

Table 2: Exemplary Library from Cross-Coupling Reactions

Entry R-Group Source Coupling Reaction Potential Target Interaction
1 Phenylboronic acid Suzuki Probes hydrophobic pocket
2 3-Pyridylboronic acid Suzuki Adds H-bond acceptor for selectivity
3 Ethynyltrimethylsilane Sonogashira Rigid linker for further functionalization

| 4 | 4-Fluorophenylboronic acid | Suzuki | Modulates electronics and metabolic stability |

Conclusion

This compound is more than just a chemical; it is a strategic intermediate that unlocks vast potential in medicinal chemistry. Its robust synthesis and amenability to a wide range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the rapid development of kinase inhibitor libraries. By understanding the causality behind the synthetic protocols and the strategic importance of the 5-iodo handle, researchers can accelerate the discovery of novel therapeutics for a host of challenging diseases.

References

Application Notes & Protocols: Strategic N-7 Functionalization of the Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to serve as a potent ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes.[1] This has led to the development of blockbuster drugs like Tofacitinib (a Janus kinase inhibitor) and a plethora of candidates in clinical trials targeting enzymes such as EGFR, RET, and Aurora kinases.[2][3]

Functionalization of the 7-deazapurine core is a key strategy for modulating a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The nitrogen at the 7-position (N-7) of the pyrrole ring is a particularly attractive site for modification. Introducing substituents at N-7 can project vectors into new regions of the kinase active site, improve solubility, and block potential sites of metabolic degradation.

This guide provides a detailed overview of robust and reproducible protocols for the N-7 functionalization of pyrrolo[2,3-d]pyrimidines, focusing on the two most prevalent strategies: N-alkylation and N-arylation. We will delve into the causality behind experimental choices, offering insights to empower researchers to adapt and troubleshoot these critical synthetic transformations.

G cluster_start Starting Material cluster_methods N-7 Functionalization cluster_process Downstream Processing Start Pyrrolo[2,3-d]pyrimidine (N-7-H) Alkylation N-Alkylation (Sₙ2 or Mitsunobu) Start->Alkylation Alkyl Halide or Alcohol Arylation N-Arylation (Chan-Lam or Buchwald-Hartwig) Start->Arylation Aryl Boronic Acid or Aryl Halide Workup Aqueous Work-up & Extraction Alkylation->Workup Arylation->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization

Diagram 1: General workflow for N-7 functionalization.

Protocol I: N-7 Alkylation of Pyrrolo[2,3-d]pyrimidines

N-alkylation is a fundamental method for introducing saturated carbon frameworks at the N-7 position. The choice of method depends on the nature of the alkylating agent and the overall sensitivity of the substrate.

Method A: Direct Sₙ2 Alkylation with Alkyl Halides

This is the most straightforward approach, relying on the deprotonation of the N-7 proton to generate a nucleophilic anion, which then displaces a halide from the alkylating agent.

Causality and Experimental Rationale:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation, driving the reaction to completion. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, though it may require higher temperatures or longer reaction times as it establishes an equilibrium.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without protonating the pyrrole anion, thus enhancing its nucleophilicity.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrrolo[2,3-d]pyrimidine starting material (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation. The solution may change color.

  • Alkylation: Add the alkyl halide (e.g., cyclopentyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Method B: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction is a powerful alternative for alkylating with alcohols, proceeding under mild, neutral conditions. It is particularly valuable for introducing secondary alkyl groups with inversion of stereochemistry or for substrates that are sensitive to strong bases.[4]

Causality and Experimental Rationale: The reaction involves the formation of a phosphonium salt intermediate from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD). This intermediate activates the alcohol, which is then displaced by the nucleophilic N-7 of the pyrrolo[2,3-d]pyrimidine. The order of addition is crucial to prevent unwanted side reactions.

G PyrH Pyrrole-N-H Complex1 [Pyr-H • PPh₃ • ROH] PyrH->Complex1 PPh3 PPh₃ PPh3->Complex1 DIAD DIAD ROH R-OH ROH->Complex1 Active [RO-PPh₃]⁺ Pyr⁻ (Active Complex) Complex1->Active + DIAD Product Pyrrole-N-R Active->Product Sₙ2 Attack OPPh3 O=PPh₃ Active->OPPh3 DIADH2 DIAD-H₂ Active->DIADH2

Diagram 2: Simplified workflow of the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Dissolve the mixture in anhydrous THF (0.1–0.2 M).

  • Activation & Coupling: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. A color change (typically to yellow or orange) and sometimes a precipitate will form.

    • Scientist's Note: Maintaining a low temperature during the addition is critical to control the reaction rate and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide (O=PPh₃) and the reduced DIAD byproducts. Direct purification by silica gel chromatography is often effective. In difficult cases, precipitation of the byproducts from a nonpolar solvent (e.g., diethyl ether or hexanes) can be attempted prior to chromatography.

ParameterSₙ2 AlkylationMitsunobu Reaction
Electrophile Alkyl Halide/TosylateAlcohol
Key Reagents Strong Base (NaH, K₂CO₃)PPh₃, DIAD/DEAD
Conditions BasicNeutral, Mild
Solvent Anhydrous DMF, THFAnhydrous THF, Dioxane
Key Advantage Simple, cost-effectiveBroad alcohol scope, mild
Purification Standard chromatographyChallenging (O=PPh₃ removal)
Yield Range 50-95%40-85%
Table 1: Comparison of N-7 Alkylation Methodologies.

Protocol II: N-7 Arylation of Pyrrolo[2,3-d]pyrimidines

The introduction of aryl or heteroaryl moieties at the N-7 position is a powerful strategy in drug design, often accomplished using transition metal-catalyzed cross-coupling reactions.

Method A: Chan-Lam N-Arylation

This copper-catalyzed method utilizes aryl boronic acids as the coupling partner and is often characterized by its operational simplicity and tolerance for air and moisture.[5]

Causality and Experimental Rationale: The Chan-Lam reaction proceeds through a mechanism involving transmetalation of the aryl group from boron to the copper catalyst, followed by reductive elimination to form the C-N bond. The presence of a base (often a mild one like pyridine) is required, and the reaction is typically run in a protic solvent like methanol.

Detailed Step-by-Step Protocol:

  • Preparation: To a flask open to the air, add the pyrrolo[2,3-d]pyrimidine (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and copper(II) acetate (Cu(OAc)₂, 1.0 eq).[5]

    • Scientist's Note: While stoichiometric copper is often reported, catalytic amounts (10-20 mol%) can be effective, sometimes requiring a ligand and an inert atmosphere.

  • Reaction: Add methanol (0.1 M) and pyridine (2.0-4.0 eq). Stir the resulting suspension vigorously at room temperature for 4-24 hours.[5]

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with methanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the N-7 arylated product.

Method B: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a highly versatile and robust palladium-catalyzed method for forming C-N bonds, coupling the N-H of the pyrrole with an aryl halide or triflate.[6]

Causality and Experimental Rationale: This reaction operates via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the pyrrolo[2,3-d]pyrimidine, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is paramount, as it dictates the stability and reactivity of the palladium intermediates. Sterically bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote the difficult reductive elimination step. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is essential for the deprotonation step.[7][8]

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Deprot L-Pd(II)(Ar)(Pyr) OxAdd->Deprot + Pyrrole-N-H - Base-H-X PyrH Pyrrole-N-H PyrH->Deprot Base Base Base->Deprot Deprot->Pd0 Reductive Elimination Product Pyrrole-N-Ar Deprot->Product

Diagram 3: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol:

  • Preparation: In a glovebox or using Schlenk technique, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq) to a flame-dried flask.

  • Reagent Addition: Add the pyrrolo[2,3-d]pyrimidine (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. If the reaction stalls, adding a fresh portion of catalyst/ligand may be beneficial.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

ParameterChan-Lam N-ArylationBuchwald-Hartwig N-Arylation
Aryl Source Aryl Boronic AcidAryl Halide/Triflate
Catalyst Copper (Cu(OAc)₂)Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Key Reagents Base (Pyridine)Phosphine Ligand, Strong Base
Conditions Mild, often aerobicInert atmosphere, elevated temp.
Solvent MeOH, DCMAnhydrous Toluene, Dioxane
Key Advantage Operationally simpleBroad substrate scope, high yields
Challenges Stoichiometric copper may be neededAir/moisture sensitive, expensive reagents
Yield Range 45-75%[5]60-98%[6]
Table 2: Comparison of N-7 Arylation Methodologies.

Conclusion

The N-7 position of the pyrrolo[2,3-d]pyrimidine scaffold offers a rich platform for chemical modification to optimize drug candidates. The choice between direct alkylation, Mitsunobu reaction, Chan-Lam coupling, and Buchwald-Hartwig amination depends on the desired substituent, substrate compatibility, and available resources. By understanding the principles and practical considerations outlined in these protocols, researchers can confidently and efficiently synthesize novel analogues for biological evaluation, accelerating the discovery of next-generation therapeutics.

References

Synthesis of 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and antitumor agents.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the C-C bond formation required to introduce the aryl moiety at the C5 position of the pyrrolo[2,3-d]pyrimidine core. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide a troubleshooting guide to address common challenges.

Introduction: The Significance of 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amines

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][3] The introduction of an aryl group at the 5-position of this scaffold has been shown to be a critical modification for enhancing the potency and selectivity of these compounds as kinase inhibitors.[4][5] Specifically, these derivatives have shown promise as inhibitors of Focal Adhesion Kinase (FAK), Monopolar spindle kinase 1 (Mps1), and Cyclin-dependent kinases (CDKs), all of which are attractive targets for cancer therapy.[4][5][6]

The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance.[7][8] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of boronic acids and the generally mild reaction conditions.[9][10]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The core of our synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-halo-7H-pyrrolo[2,3-d]pyrimidin-2-amine intermediate and a suitable arylboronic acid. This approach allows for the modular and efficient construction of a library of 5-aryl derivatives.

Retrosynthetic Analysis

Our target molecules, the 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, can be disconnected at the C5-aryl bond, leading back to two key precursors: a 5-halo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and an arylboronic acid. The halogen at the 5-position is typically bromine or iodine, as these provide a good balance of reactivity and stability.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halo-pyrrolo[2,3-d]pyrimidine to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar'-Pd(II)-X Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar' Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Ar'" [label="Coupled Product", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar'-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="Ar-B(OH)2, Base"]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, label="Regeneration"]; } Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative.

Synthesis of the Key Intermediate: 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 5-bromo intermediate is a crucial first step. While various methods exist, a common route involves the regioselective bromination of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine starting material.

Protocol 1: Bromination of 2-amino-7H-pyrrolo[2,3-d]pyrimidine

  • Materials:

    • 2-amino-7H-pyrrolo[2,3-d]pyrimidine

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Ice bath

    • Stir plate and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve 2-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF in a round bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.

Suzuki-Miyaura Cross-Coupling Reaction

Protocol 2: Synthesis of 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Materials:

    • 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or sealed tube

    • Heating mantle or oil bath

  • Procedure:

    • To a Schlenk flask, add 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent mixture to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-12 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Synthesis of Intermediate"; "Start_Mat_1" [label="2-amino-7H-pyrrolo[2,3-d]pyrimidine"]; "Bromination" [label="Bromination (NBS, DMF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Start_Mat_1" -> "Bromination"; "Bromination" -> "Intermediate"; }

subgraph "cluster_1" { label = "Suzuki-Miyaura Coupling"; "Start_Mat_2" [label="Arylboronic Acid"]; "Coupling" [label="Suzuki Coupling (Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intermediate" -> "Coupling"; "Start_Mat_2" -> "Coupling"; }

subgraph "cluster_2" { label = "Workup and Purification"; "Workup" [label="Aqueous Workup", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purification" [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Product" [label="5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coupling" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Final_Product"; } } Figure 2: General Experimental Workflow for the Synthesis.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

CompoundStarting MaterialArylboronic AcidYield (%)¹H NMR (δ, ppm)MS (m/z)
Example 1 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acid8511.8 (s, 1H), 8.3 (s, 1H), 7.6-7.3 (m, 5H), 6.5 (s, 1H), 6.2 (s, 2H)[M+H]⁺
Example 2 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acid8211.7 (s, 1H), 8.2 (s, 1H), 7.5 (d, 2H), 7.0 (d, 2H), 6.4 (s, 1H), 6.1 (s, 2H), 3.8 (s, 3H)[M+H]⁺
Example 3 2-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine3,5-Dimethylphenylboronic acid7811.7 (s, 1H), 8.2 (s, 1H), 7.2 (s, 2H), 7.0 (s, 1H), 6.4 (s, 1H), 6.1 (s, 2H), 2.3 (s, 6H)[M+H]⁺

Note: The exact NMR shifts and mass spectral data will vary depending on the specific aryl group and the deuterated solvent used.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst or a different palladium source.- Use a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature.
Formation of side products (e.g., debromination) - Presence of water or oxygen- Catalyst decomposition- Ensure all reagents and solvents are dry and degassed.- Use a more stable catalyst or add a phosphine ligand.
Difficulty in purification - Co-elution of starting material and product- Presence of palladium residues- Optimize the mobile phase for column chromatography.- Treat the crude product with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and highly adaptable method for the synthesis of 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the synthesis of novel compounds within this important class of molecules. The versatility of this approach allows for the introduction of a wide range of aryl substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols: Regioselective Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated 7-Deazapurines in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral nucleosides.[1][2][3][4] The strategic introduction of a halogen, particularly iodine, at the C5 position of the pyrrole ring dramatically enhances the synthetic versatility of this heterocycle. This functionalization opens a gateway for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents.[5][6] This post-synthetic modification is a cornerstone of modern drug discovery, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

N-Iodosuccinimide (NIS) has emerged as the reagent of choice for this critical transformation due to its mild and selective nature.[7] Unlike harsher iodinating agents, NIS operates under gentle conditions, preserving sensitive functional groups often present in complex pharmaceutical intermediates.[7] This protocol provides a detailed, field-proven methodology for the efficient and regioselective iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine to yield 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key building block for further chemical elaboration.

Reaction Principle: Electrophilic Aromatic Substitution

The iodination of the electron-rich pyrrole ring of the 7-deazapurine core proceeds via an electrophilic aromatic substitution mechanism. N-Iodosuccinimide serves as an electrophilic iodine source ("I+"). The lone pair of electrons on the pyrrole nitrogen enhances the nucleophilicity of the C5 position, directing the electrophilic attack of the iodonium ion to this site. The subsequent loss of a proton re-aromatizes the ring, yielding the stable 5-iodo product. The use of a polar aprotic solvent like chloroform or dimethylformamide (DMF) facilitates the reaction by stabilizing the charged intermediates.

Physicochemical Properties of Key Compounds

A clear understanding of the properties of the starting material and the product is crucial for successful execution and purification.

Property7H-pyrrolo[2,3-d]pyrimidin-4-amine4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₆N₄C₆H₅IN₄[8]
Molecular Weight 134.14 g/mol [9]260.04 g/mol [8]
Appearance White to off-white powderWhite to brown powder or crystal[8]
CAS Number 1500-85-2[9]163622-50-2[10]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF.[11]Soluble in organic solvents like methanol, dichloromethane.

Detailed Experimental Protocol

This protocol is optimized for a gram-scale synthesis, yielding the desired product with high purity and yield.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
7H-pyrrolo[2,3-d]pyrimidin-4-amine≥97%Commercially AvailableEnsure starting material is dry.
N-Iodosuccinimide (NIS)≥98%Commercially AvailableProtect from light and moisture.[12][13]
Chloroform (CHCl₃)Anhydrous, ≥99%Commercially AvailableUse of anhydrous solvent is recommended.
Methanol (MeOH)ACS GradeCommercially AvailableFor chromatography.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 539 mg, 4.02 mmol).[5]

    • Add anhydrous chloroform (20 mL) to the flask.[5] Stir the mixture at room temperature to achieve dissolution. An inert atmosphere is recommended but not strictly necessary for this transformation.

  • Addition of N-Iodosuccinimide:

    • To the stirred solution, add N-iodosuccinimide (1.2 equivalents, e.g., 1.08 g, 4.82 mmol) in one portion.[5] A slight exotherm may be observed.

  • Reaction Conditions and Monitoring:

    • Heat the resulting mixture to reflux (approximately 61°C for chloroform) and maintain for 2 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC). A suitable eluent system is 10% methanol in dichloromethane. The starting material should have a higher Rf value than the more polar product. The reaction is typically complete when the starting material spot is no longer visible by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator to obtain a crude solid residue.

  • Purification:

    • The crude residue is purified by silica gel column chromatography.[5]

    • Prepare a slurry of silica gel in dichloromethane and pack the column.

    • Dissolve the crude residue in a minimal amount of the eluent (or a slightly more polar solvent mixture if necessary) and load it onto the column.

    • Elute the column with a gradient of 10% methanol in dichloromethane.[5]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a yellow solid.[5] A typical yield for this reaction is around 90%.[5]

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-amine dissolve Dissolve in Anhydrous Chloroform start->dissolve add_nis Add NIS (1.2 eq) dissolve->add_nis reflux Reflux for 2h add_nis->reflux monitor Monitor by TLC reflux->monitor evaporate Solvent Removal (Rotary Evaporation) monitor->evaporate chromatography Silica Gel Column (10% MeOH in DCM) evaporate->chromatography product Product: 4-Amino-5-iodo-7H-pyrrolo [2,3-d]pyrimidin-4-amine chromatography->product

Caption: Experimental workflow for the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PyrroloPyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-amine SigmaComplex Sigma Complex (Cationic Intermediate) PyrroloPyrimidine->SigmaComplex Electrophilic Attack (C5 position) NIS N-Iodosuccinimide (NIS) NIS->SigmaComplex Provides 'I+' IodinatedProduct 4-Amino-5-iodo-7H-pyrrolo [2,3-d]pyrimidin-4-amine SigmaComplex->IodinatedProduct Deprotonation & Re-aromatization Succinimide Succinimide SigmaComplex->Succinimide Proton Acceptor

Caption: Mechanism of electrophilic aromatic substitution for the iodination.

Characterization of the Final Product

The identity and purity of the synthesized 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons on the pyrimidine and pyrrole rings. The disappearance of the proton signal at the C5 position is a key indicator of successful iodination.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the iodinated product (m/z = 260.96 for [M+H]⁺).

  • Purity (HPLC): High-performance liquid chromatography can be used to assess the purity of the final compound, which is typically expected to be >95%.[8]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.

  • N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][14][15][16]

    • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14] Avoid contact with skin and eyes.[13][14]

    • Storage: NIS is light and moisture-sensitive.[12][13] Store in a tightly closed container in a cool, dry, and dark place.[13]

    • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14]

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.

  • General Precautions: Always wash hands thoroughly after handling chemicals.[12][14] Ensure that an eyewash station and safety shower are readily accessible.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality or wet NIS.- Inactive starting material.- Extend the reaction time and monitor by TLC.- Ensure the use of fresh, dry NIS.- Verify the purity of the starting material.
Low Yield - Loss of product during work-up or purification.- Inefficient chromatography.- Be careful during solvent removal and transfers.- Optimize the chromatography conditions (e.g., column size, eluent polarity).
Formation of Byproducts - Over-reaction or side reactions.- Presence of impurities in starting materials or solvents.- Carefully control the stoichiometry of NIS.- Use high-purity, anhydrous solvents and reagents.

Conclusion

This protocol details a robust and reproducible method for the C5-iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine using N-iodosuccinimide. The resulting 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable intermediate in medicinal chemistry, providing a versatile handle for the synthesis of diverse compound libraries. By following this detailed procedure and adhering to the safety precautions, researchers can confidently and efficiently produce this key building block for their drug discovery programs.

References

Medicinal Chemistry in Neurodegenerative Diseases: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Chemical Blueprint Against Neurodegeneration

Neurodegenerative diseases (NDs), including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1][2][3] A common pathological hallmark across many of these disorders is the misfolding and aggregation of specific proteins, such as Tau and α-synuclein, which accumulate into toxic species that disrupt cellular homeostasis and drive neuronal death.[1][2][4][5][6][7] Traditional medicinal chemistry has often focused on orthosteric inhibition of enzymes, a strategy that has seen limited success against the "undruggable" nature of these aggregated proteins.[1][8][9]

This guide moves beyond conventional approaches to detail advanced medicinal chemistry applications that are reshaping the therapeutic landscape for NDs. We will explore strategies aimed not just at inhibiting, but at actively removing pathogenic proteins, and visualizing the complex neuroinflammatory processes that accompany neurodegeneration. The following application notes provide both the theoretical framework and field-tested protocols for researchers at the forefront of neurotherapeutic drug discovery.

Application Note 1: High-Throughput Screening (HTS) for Small Molecule Inhibitors of Tau Aggregation

Scientific Principle: The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other "tauopathies."[5][6] Under pathological conditions, Tau detaches from microtubules, becomes hyperphosphorylated, and self-assembles into neurofibrillary tangles (NFTs).[10] Soluble oligomeric Tau species that precede large tangles are now considered highly toxic and capable of propagating pathology between neurons.[11] Identifying small molecules that can inhibit this initial aggregation process is a primary therapeutic goal.[5][12]

This protocol describes a robust, cell-free, high-throughput screening (HTS) assay to identify inhibitors of Tau fibrillization. The assay utilizes a truncated, aggregation-prone fragment of Tau (e.g., K18) and a polyanionic inducer, heparin, which electrostatically promotes the conformational changes necessary for Tau self-assembly.[11][13][14] Aggregation is monitored using Thioflavin T (ThT), a fluorescent dye that intercalates with β-sheet structures characteristic of amyloid fibrils, resulting in a quantifiable increase in fluorescence.[10][14]

Experimental Workflow: HTS for Tau Aggregation Inhibitors

HTS_Workflow cluster_assay HTS Execution (384-well plate) cluster_analysis Data Analysis & Hit Identification p1 Recombinant Tau (K18) Preparation a2 Add Tau Protein to Initiate Reaction p1->a2 p2 Compound Library (e.g., 50,000 compounds) Dilution to Assay Concentration a1 Dispense Assay Buffer & Compound/DMSO Control p2->a1 p3 Assay Buffer Prep (with Heparin & DTT) p3->a1 a1->a2 a3 Incubate at 37°C (e.g., 18 hours) a2->a3 a4 Add Thioflavin T (ThT) Detection Reagent a3->a4 a5 Read Fluorescence (Ex: 450 nm, Em: 482 nm) a4->a5 d1 Calculate % Inhibition vs. Positive Control (DMSO) a5->d1 d2 Identify Primary Hits (e.g., >50% Inhibition) d1->d2 d3 Hit Confirmation & Dose-Response (IC50) d2->d3 PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ub 2. Ubiquitination cluster_deg 3. Degradation LRRK2 LRRK2 Protein (Target) PROTAC PROTAC LRRK2 Binder Linker E3 Ligase Binder LRRK2->PROTAC:f0 E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC:f2->E3 LRRK2_Ub Ub-LRRK2 (Polyubiquitinated) E3->LRRK2_Ub Adds Ub Ub Ubiquitin Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation LRRK2_Ub->Proteasome Recognition PET_Tracer_Workflow cluster_eval 2. In Vitro Characterization cluster_select 3. Candidate Selection d1 Lead Scaffold Identification (e.g., PBR28, DPA-714) d2 Chemical Modification for Improved BBB Penetration & PK d1->d2 d3 Synthesis of Non-Radioactive 'Cold' Compounds d2->d3 e1 Binding Affinity Assay (Kd) (Radioligand Displacement) d3->e1 e2 In Vitro Autoradiography (Brain Tissue Sections) e1->e2 e3 Cell-Based Uptake Assays (High vs. Low TSPO Expressing Cells) e2->e3 s1 Data Review: Affinity (Kd < 10 nM) Selectivity Cellular Uptake e3->s1 s2 Selection of Lead Candidate(s) for Radiolabeling ([18F] or [11C]) s1->s2 s3 Proceed to In Vivo Micro-PET Imaging s2->s3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to improve your yield and overcome common challenges in this synthetic procedure.

I. Synthesis Overview: An Electrophilic Iodination Approach

The synthesis of this compound is typically achieved through the electrophilic iodination of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-2-amine. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is an electron-rich heterocyclic system. The C5 position of the pyrrole ring is particularly susceptible to electrophilic attack due to the directing effects of the fused pyrimidine ring and the amine substituent.

Commonly, N-Iodosuccinimide (NIS) is employed as the iodinating agent.[1] NIS is a mild and effective source of electrophilic iodine, making it suitable for this transformation.[2] The reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to ensure the solubility of the starting material.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most critical factor for achieving a high yield in this reaction?

A1: The purity of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-2-amine, is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield. It is highly recommended to use a starting material of at least 97% purity.

Q2: Which iodinating agent is recommended and why?

A2: N-Iodosuccinimide (NIS) is the preferred iodinating agent for this synthesis.[1] It is a stable, easy-to-handle solid and provides a controlled release of electrophilic iodine, which helps to minimize over-iodination and other side reactions. Alternative reagents like iodine monochloride (ICl) can be too reactive, potentially leading to a mixture of products and decomposition of the starting material.[3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the iodinated product indicate the reaction is proceeding.

Q4: What is the best method for purifying the final product?

A4: The crude product is typically purified by silica gel column chromatography.[4][5] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the desired this compound from unreacted starting material and succinimide, the byproduct of the reaction with NIS.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Material: Contaminants can inhibit the reaction. 2. Inactive NIS: NIS can degrade over time, especially if exposed to moisture. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.1. Verify Purity: Confirm the purity of the 7H-pyrrolo[2,3-d]pyrimidin-2-amine using techniques like NMR or HPLC. If necessary, purify the starting material before use. 2. Use Fresh NIS: Employ a fresh bottle of NIS or test the activity of the existing batch on a small scale. 3. Optimize Temperature: The reaction is often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor for any signs of decomposition.[6]
Formation of Multiple Products 1. Over-iodination: Use of excess NIS or prolonged reaction times can lead to di-iodination. 2. Side Reactions: The starting material or product may be unstable under the reaction conditions.1. Control Stoichiometry: Use a slight excess of NIS (typically 1.1-1.2 equivalents). Monitor the reaction closely by TLC and quench it once the starting material is consumed. 2. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Difficult Product Isolation 1. Co-elution with Succinimide: The succinimide byproduct can sometimes be challenging to separate from the product during chromatography. 2. Product Insolubility: The product may have limited solubility in the chromatography eluent.1. Aqueous Workup: Before chromatography, an aqueous workup can help remove the water-soluble succinimide. 2. Optimize Eluent System: Experiment with different solvent systems for column chromatography to achieve better separation. Adding a small amount of a more polar solvent like methanol to the eluent can improve the solubility of the product.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Materials and Reagents:
  • 7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq) in anhydrous DMF.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

V. Visualized Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for Synthesis

G cluster_0 Reaction cluster_1 Workup & Purification Start 7H-pyrrolo[2,3-d]pyrimidin-2-amine in DMF Add_NIS Add N-Iodosuccinimide (1.2 eq) Start->Add_NIS Stir Stir at Room Temperature Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Workup Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na2S2O3, Water, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: A step-by-step workflow for the synthesis of the target compound.

Troubleshooting Logic Diagram

G Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Check_NIS Check NIS Activity Start->Check_NIS Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Improve_Purification Refine Purification Technique Start->Improve_Purification Purify_Start Purify Starting Material Check_Purity->Purify_Start Impure Check_Purity->Proceed1 Pure Replace_NIS Use Fresh NIS Check_NIS->Replace_NIS Inactive Check_NIS->Proceed2 Active Adjust_Temp_Time Adjust Temperature/Time Optimize_Conditions->Adjust_Temp_Time Suboptimal Optimize_Conditions->Proceed3 Optimal Change_Eluent Modify Chromatography Eluent Improve_Purification->Change_Eluent Poor Separation Improve_Purification->Proceed4 Good Separation Rerun_Reaction Re-run Reaction Purify_Start->Rerun_Reaction Replace_NIS->Rerun_Reaction Adjust_Temp_Time->Rerun_Reaction Change_Eluent->Rerun_Reaction

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • BenchChem Technical Support Team. (2025). troubleshooting low yields in ICl iodination reactions. BenchChem. 3

  • De Kock, C., et al. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. 5

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Iodination of 6-chloro-7-deazapurine. BenchChem. 4

  • Seefeld, M. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. 7

  • Hocek, M., et al. (2025). Regioselective Syntheses of 7Halogenated 7-Deazapurine Nucleosides Related to 2Amino7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. ResearchGate. 8

  • This compound. (n.d.). ChemScene. 9

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). 2

  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem. 6

  • Ritter, T., et al. (2021). C–H Iodination of (Hetero)arenes. ChemistryViews. --INVALID-LINK--

  • Seela, F., et al. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC - NIH. 1

References

Technical Support Center: Suzuki-Miyaura Coupling with Pyrrolopyrimidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with pyrrolopyrimidine substrates. The unique electronic properties and presence of multiple nitrogen atoms in these scaffolds present distinct challenges compared to simpler aryl systems. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

The Suzuki-Miyaura Catalytic Cycle: A Refresher on Key Stages

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Each step presents a potential failure point, particularly when working with electron-deficient and nitrogen-rich heterocycles like pyrrolopyrimidines.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Aryl R¹-Pd(II)L₂-X Oxidative Adduct Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Boronate R¹-Pd(II)L₂-R² Transmetalation Complex PdII_Aryl->PdII_Boronate Transmetalation (R²-B(OR)₂ + Base) PdII_Boronate->Pd0 Reductive Elimination Product_out R¹-R² (Product) PdII_Boronate->Product_out ArylHalide Pyrrolopyrimidine-X (R¹-X) ArylHalide->Pd0 Electrophile Boronic R²-B(OR)₂ Boronic->PdII_Aryl Nucleophile Base Base Base->PdII_Aryl Troubleshooting_Flowchart Start Reaction Start Check_Conversion Check Conversion (TLC / LC-MS) Start->Check_Conversion No_Low_Yield No / Low Yield Check_Conversion->No_Low_Yield No Stalled Reaction Stalled? Check_Conversion->Stalled Yes Sol_1 1. Use stronger ligand (XPhos, SPhos) 2. Check base/solvent 3. Use Pd(0) source No_Low_Yield->Sol_1 Side_Products Major Side Products? Stalled->Side_Products Yes Success Reaction Complete Proceed to Workup Stalled->Success No Sol_2 1. Use more stable catalyst (Pd G3/G4, NHC) 2. Lower temperature 3. Check for impurities Stalled->Sol_2 Yes, stalls Side_Products->Success No Dehalogenation Dehalogenation (Ar-H) Side_Products->Dehalogenation Yes, Ar-H Protodeboronation Protodeboronation (R-H) Side_Products->Protodeboronation Yes, R-H Sol_3a 1. Accelerate transmetalation (stronger base) 2. Change solvent Dehalogenation->Sol_3a Sol_3b 1. Use boronate ester/BF₃K 2. Use milder conditions (lower temp, milder base) Protodeboronation->Sol_3b

References

Technical Support Center: Iodination of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with the pyrrolo[2,3-d]pyrimidine scaffold. Iodinated versions of this important heterocyclic system are critical intermediates for introducing further molecular complexity, often via cross-coupling reactions.[1] However, the electrophilic iodination of the electron-rich pyrrole ring is frequently complicated by side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles and field-proven experience to help you navigate these challenges and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the iodination of pyrrolo[2,3-d]pyrimidines in a practical question-and-answer format.

Question 1: My reaction is producing a mixture of mono- and di-iodinated products, with the di-iodinated species being a major byproduct. How can I improve selectivity for the mono-iodinated compound?

Answer: This is the most common side reaction, and it stems from the high nucleophilicity of the pyrrole ring. Once the first iodine atom is introduced, the ring can still be sufficiently activated for a second electrophilic attack, especially under harsh conditions.

Causality: The pyrrolo[2,3-d]pyrimidine core is highly susceptible to electrophilic substitution.[2] If the reaction conditions are too forcing (high temperature, highly active iodinating agent) or if an excess of the iodinating agent is used, the rate of the second iodination becomes competitive with the first.

Solutions:

  • Stoichiometric Control: Carefully limit the iodinating agent to 1.0-1.05 equivalents. Even a small excess can lead to significant amounts of the di-iodinated product.

  • Lower Reaction Temperature: Perform the reaction at 0 °C or even -78 °C. Lowering the temperature decreases the overall reaction rate, which often enhances the selectivity between the first and second iodination events.

  • Choice of Iodinating Agent: Switch to a milder or bulkier iodinating agent. While N-Iodosuccinimide (NIS) is common, its reactivity can be high.[3][4] Consider alternatives that may offer better control.

  • Solvent Polarity: Running the reaction in a less polar solvent (e.g., switching from DMF to THF or dichloromethane) can sometimes temper the reactivity of the electrophile and improve selectivity.

  • N-H Protection: The use of a bulky protecting group on the pyrrole nitrogen (N7) can sterically hinder the approach of the electrophile to the adjacent C6 position, potentially slowing the rate of a second iodination if the first occurs at C5.

Question 2: The reaction is very slow or stalls, resulting in low conversion to the desired product even after extended reaction times. What can be done to drive it to completion?

Answer: A sluggish reaction indicates that the electrophilicity of your iodine source is insufficient to react with your specific pyrrolo[2,3-d]pyrimidine substrate, which may be deactivated by electron-withdrawing groups.

Causality: The nucleophilicity of the pyrrole ring is highly dependent on the substituents on both the pyrrole and pyrimidine rings. Electron-withdrawing groups diminish the ring's reactivity towards electrophiles.

Solutions:

  • Activate the Iodinating Agent: If you are using NIS, the addition of a catalytic amount of a Brønsted or Lewis acid can increase its electrophilicity.[5] Trifluoroacetic acid (TFA) is often effective.[6]

  • Use a More Powerful Reagent: Switch to a more reactive iodinating system. Iodine monochloride (ICl) is more potent than NIS, but must be used with caution as it can decrease selectivity. Alternatively, using molecular iodine (I₂) in the presence of an oxidizing agent (like H₂O₂ or AgNO₃) generates a more powerful electrophilic "I+" species in situ.[7][8][9]

  • Increase the Temperature: Gradually increase the reaction temperature. If you started at 0 °C, allow the reaction to slowly warm to room temperature. Monitor carefully by TLC to ensure side product formation does not become dominant.

  • Solvent Choice: A more polar solvent like DMF can sometimes accelerate the reaction compared to less polar options like THF or CH₂Cl₂.

Question 3: I am observing iodination at an undesired position, or my product seems unstable and decomposes during workup or purification. How can I address this?

Answer: Issues of regioselectivity and product instability are often linked. Unstable intermediates or products can rearrange or decompose, especially under acidic, basic, or photolytic conditions.

Causality: While electrophilic attack on the pyrrole ring is electronically favored, other positions can become competitive depending on steric hindrance and the specific reaction conditions.[2] Iodinated heterocycles can also be sensitive to light and silica gel.

Solutions for Regioselectivity:

  • Protecting Groups: The most robust solution is to use a directing or blocking group. A protecting group on the pyrrole nitrogen, such as a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, is a common strategy to ensure predictable reactivity.[10]

Solutions for Instability:

  • Modified Workup: Avoid harsh acidic or basic washes. Use a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic iodine, followed by a simple extraction.[11][12]

  • Purification Strategy: Minimize exposure of the product to silica gel. Consider using a different stationary phase like alumina or performing the chromatography quickly with a solvent system that provides a high Rf. In some cases, crystallization may be a better purification method than chromatography.

  • Protect from Light: Workup and store the iodinated product in amber vials or by wrapping the flask in aluminum foil to prevent photodecomposition.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the iodination of the pyrrolo[2,3-d]pyrimidine core?

Answer: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich C5-C6 double bond of the pyrrole ring acts as a nucleophile, attacking the electrophilic iodine source (I⁺). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or the counter-ion of the iodine source) then abstracts the proton from the carbon that was attacked, restoring aromaticity and yielding the iodinated product.

G cluster_0 Electrophilic Aromatic Substitution Pyrrole Pyrrolo[2,3-d]pyrimidine (Nucleophile) Sigma Sigma Complex (Cationic Intermediate) Pyrrole->Sigma Nucleophilic Attack I_plus Iodine Electrophile (e.g., from NIS, ICl) I_plus->Sigma Product Iodinated Product Sigma->Product Deprotonation H_Base Protonated Base Base Base Base->Sigma

Caption: General mechanism of electrophilic iodination.

FAQ 2: Which iodinating agent is the best choice?

Answer: The "best" agent depends on the reactivity of your substrate and the desired outcome. The table below summarizes the most common choices.

Reagent SystemTypical ConditionsProsCons / Common Side Reactions
N-Iodosuccinimide (NIS) DMF, CH₂Cl₂, or THF; -20 °C to RTEasy to handle solid; generally good yields; byproducts are soluble in water.[4][13]Can be too reactive for activated substrates, leading to di-iodination.[14]
Iodine (I₂) / Oxidant I₂ with AgNO₃, H₂O₂, or (NH₄)₂S₂O₈Cost-effective; reactivity can be tuned by the choice of oxidant.[8][15]Requires an additional reagent; can be less selective; some oxidants introduce harsh conditions.
Iodine Monochloride (ICl) CH₂Cl₂, AcOH; 0 °C to RTHighly reactive, useful for deactivated substrates.Often leads to over-halogenation and other side products; difficult to handle.

FAQ 3: When is an N-H protecting group absolutely necessary?

Answer: A protecting group on the pyrrole nitrogen is highly recommended or necessary under the following circumstances:

  • Subsequent Metal-Catalyzed Reactions: If the iodinated product is to be used in reactions involving strong bases or organometallics (e.g., lithiation), the acidic N-H proton (pKa ≈ 17-18) will interfere.[2]

  • Improving Solubility: Pyrrolo[2,3-d]pyrimidines can have poor solubility. Attaching a group like SEM or Boc can significantly improve solubility in common organic solvents, leading to more homogeneous and reproducible reactions.[3][10]

  • Directing Regioselectivity: While the electronics of the ring system are the primary driver of regioselectivity, a bulky N-protecting group can provide a steric shield, further ensuring that iodination occurs at the less hindered C5 position.

The flowchart below can help guide your decision-making process when encountering issues.

G start Unsatisfactory Iodination Result problem1 Problem: Poly-iodination Solutions: - Reduce NIS to 1.0 eq - Lower Temp (-20 to -78 °C) - Use less polar solvent (THF) start->problem1 Multiple spots on TLC, higher Rf byproducts problem2 Problem: Low Conversion Solutions: - Add cat. TFA with NIS - Switch to I₂/AgNO₃ - Increase temperature slowly start->problem2 Starting material remains, low product yield problem3 Problem: Instability / Poor Regioselectivity Solutions: - Use N-Protecting Group (SEM) - Mild workup (aq. Na₂S₂O₃) - Purify via crystallization - Protect from light start->problem3 Product degrades on silica, inconsistent C-H signals in NMR

References

Technical Support Center: Purification of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical kinase inhibitor intermediate.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of a variety of kinase inhibitors. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. The purification of this molecule, however, can be challenging due to its polarity, potential for forming closely related impurities during synthesis, and its specific solubility characteristics. This guide provides a structured approach to overcoming these challenges, ensuring the isolation of high-purity material.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for the synthesis of similar compounds involves the direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine core using reagents like N-iodosuccinimide (NIS). Potential impurities to be aware of include:

  • Unreacted Starting Material: 7H-pyrrolo[2,3-d]pyrimidin-2-amine.

  • Over-iodinated Species: Di-iodinated or other poly-iodinated pyrrolopyrimidines.

  • Regioisomers: Iodination at other positions on the pyrrolo[2,3-d]pyrimidine ring, although the 5-position is generally favored.

  • Residual Reagents and Byproducts: For example, succinimide if NIS is used.

Q2: My compound is showing poor solubility in common chromatography solvents. What should I do?

A2: this compound is a relatively polar molecule. If you are experiencing solubility issues, consider the following:

  • Solvent Selection: For column chromatography, you may need to use more polar solvent systems. Mixtures of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol are often effective.

  • Dry Loading: Instead of dissolving your crude product in a small amount of solvent and loading it directly onto the column, consider dry loading. This involves adsorbing your compound onto a small amount of silica gel or celite, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This technique can improve resolution for poorly soluble compounds.

  • Alternative Solvents: For recrystallization, consider polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the compound, followed by the addition of an anti-solvent to induce crystallization.

Q3: I am observing co-elution of my product with an impurity during column chromatography. How can I improve the separation?

A3: Co-elution is a common challenge, especially with closely related impurities. Here are some strategies to improve separation:

  • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with a wide range of solvent systems to find the optimal eluent for separation. A small change in the solvent ratio or the addition of a third solvent can sometimes make a significant difference.

  • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the column run, can be more effective than an isocratic (constant solvent composition) elution for separating compounds with similar retention factors (Rf).

  • Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded phase like C18 for reverse-phase chromatography.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery from Column Chromatography
Potential Cause Troubleshooting Step
Compound is too polar and sticking to the silica gel. Increase the polarity of the eluent. A common solvent system for similar compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing and improve the elution of basic compounds.
Compound is degrading on the silica gel. Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If degradation is observed, you can either use a deactivated silica gel (e.g., by treating it with triethylamine) or switch to a less acidic stationary phase like alumina.
Incomplete elution. Ensure you have flushed the column with a sufficiently strong solvent at the end of the run to elute all the material. A final wash with 10-20% methanol in DCM is often recommended.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Potential Cause Troubleshooting Step
Inappropriate solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature or below. For polar compounds like this compound, consider solvent systems like ethanol/water, isopropanol/water, or DMF/water.
Oiling out instead of crystallization. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid. To avoid this, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to induce crystallization.
Co-precipitation of impurities. If impurities have similar solubility profiles to your product, they may co-precipitate. In this case, a multi-step purification approach may be necessary. For example, you could perform an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Column:

    • Choose an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the solvent until it is just above the level of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., DCM with a small amount of MeOH). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with a solvent system of low polarity (e.g., 100% DCM).

    • Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM over several column volumes.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will show crystal formation upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude this compound tlc TLC Analysis start->tlc decision_purity Purity Assessment tlc->decision_purity high_purity High Purity Product (>98%) decision_purity->high_purity Purity is sufficient col_chrom Column Chromatography decision_purity->col_chrom Purity is low decision_separation Good Separation? col_chrom->decision_separation recrystallization Recrystallization final_purity_check Final Purity Check (HPLC, NMR) recrystallization->final_purity_check decision_separation->recrystallization Yes prep_hplc Preparative HPLC decision_separation->prep_hplc No prep_hplc->final_purity_check final_purity_check->high_purity

Caption: A decision tree for the purification of this compound.

Physicochemical Properties for Purification Strategy

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₆H₅IN₄-
Molecular Weight 260.04 g/mol [1]Useful for mass spectrometry analysis.
Calculated LogP 1.1447[1]Indicates moderate lipophilicity. Suggests that reverse-phase chromatography could be a viable option.
Topological Polar Surface Area (TPSA) 67.59 Ų[1]Indicates significant polarity, suggesting that normal-phase chromatography with polar eluents will be necessary.
Hydrogen Bond Donors 2[1]Can interact strongly with silica gel, potentially leading to tailing.
Hydrogen Bond Acceptors 3[1]Contributes to the compound's polarity and solubility in polar solvents.

Conclusion

The successful purification of this compound is an essential step in the synthesis of many important kinase inhibitors. By understanding the potential impurities, employing a systematic approach to method development, and utilizing the troubleshooting strategies outlined in this guide, researchers can consistently obtain high-purity material. Remember that a combination of techniques, such as column chromatography followed by recrystallization, often yields the best results.

References

Technical Support Center: Pyrrolopyrimidine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling pyrrolopyrimidines. As a scaffold, pyrrolopyrimidines are invaluable in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] However, their planar, aromatic, and often rigid structure frequently leads to significant solubility challenges during synthesis and formulation.[4][5] Low solubility of a key intermediate can halt a research program, leading to failed reactions, difficult purifications, and inaccurate biological data.

This guide is designed to provide practical, experience-driven solutions to the common solubility issues encountered by researchers. We will move beyond simple solvent screening and delve into the chemical principles that govern solubility, empowering you to make informed decisions to keep your projects moving forward.

Troubleshooting Guide: Common Solubility Problems

Q1: My pyrrolopyrimidine intermediate crashed out of the reaction mixture. What happened and how can I fix it?

This is a classic sign that the solvent system is unable to maintain the solubility of your starting material, reagents, or the product as the reaction progresses. The change in the chemical composition of the solution alters its overall polarity and solvating power.

Immediate Troubleshooting Steps:

  • Increase Solvent Volume: The simplest first step is to increase the volume of the reaction solvent to reduce the concentration of all species.

  • Introduce a Co-solvent: Often, a single solvent is not enough. Adding a co-solvent can dramatically improve solubility by disrupting the crystal lattice of the solute and creating a more favorable solvation shell.[6][7] High-polarity aprotic solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent starting points for dissolving pyrrolopyrimidine intermediates.[8][9]

  • Apply Gentle Heating: Increasing the temperature will increase the kinetic energy of the system and can significantly improve the solubility of many organic compounds. However, be cautious of potential degradation of your starting materials or product. Monitor the reaction by TLC or LCMS to ensure stability.

A More Systematic Approach for Future Experiments:

Before running the reaction on a larger scale, perform a small-scale solvent screening. This upfront investment of time can save significant resources.

Recommended Solvent Screening Panel for Pyrrolopyrimidine Intermediates

Solvent ClassExamplesBoiling Point (°C)Key Characteristics & Causality
Polar Aprotic DMF, DMAc, NMP, DMSO153, 165, 202, 189Excellent for dissolving planar, heteroaromatic systems due to high dielectric constants and ability to accept hydrogen bonds. They disrupt the strong π-π stacking and intermolecular hydrogen bonds common in pyrrolopyrimidine crystals.
Ethers THF, 1,4-Dioxane66, 101Good for co-solvent systems. They can solvate nonpolar regions of the molecule while their oxygen atoms can interact with potential hydrogen bond donors.
Alcohols Isopropanol, n-Butanol82, 118Protic nature can be beneficial if your intermediate has hydrogen bond accepting sites (e.g., carbonyls, cyano groups). However, they can interfere with certain reactions (e.g., Grignards).
Chlorinated Dichloromethane (DCM)40Generally less effective for highly polar pyrrolopyrimidines but can be useful in co-solvent mixtures or for less polar analogs.[10]
Q2: I can't dissolve my intermediate for purification by chromatography. What are my options?

This is a common bottleneck. A compound that is insoluble in the chromatography mobile phase will precipitate on the column, leading to poor separation, high back pressure, and loss of valuable material.

Solution Workflow:

G cluster_0 Solubility Troubleshooting for Chromatography cluster_1 Detailed Actions start Initial Problem: Compound precipitates on column step1 Step 1: Modify Loading Technique start->step1 Is compound soluble in a strong, non-eluting solvent? step2 Step 2: Alter Mobile Phase step1->step2 No / Insufficiently action1 Use a 'Slug' Injection: Dissolve sample in a minimal amount of a strong solvent (e.g., DMF, DMSO). Adsorb onto Celite or silica. Dry and load the powder onto the column. step1->action1 step3 Step 3: Consider Alternative Purification step2->step3 Still insoluble or poor separation action2 Introduce a Mobile Phase Modifier: Add a small percentage (0.1-1%) of a strong solvent like DMF or a modifier like trifluoroacetic acid (TFA) if the compound is basic. step2->action2 action3 Switch to a different technique: - Recrystallization - Trituration - Supercritical Fluid Chromatography (SFC) step3->action3

Caption: Workflow for addressing chromatography solubility issues.

Expert Commentary:

The "slug" injection (loading the compound adsorbed onto a solid support) is a highly effective technique. It allows you to use a powerful solvent like DMSO to get your compound into a solution, which is then dispersed onto a solid matrix. After evaporating the strong solvent, the compound is finely distributed on the support and can be eluted by the mobile phase without the initial solubility issue.

Frequently Asked Questions (FAQs)

Q3: Can I use pH modification to improve the solubility of my pyrrolopyrimidine intermediate?

Absolutely. This is one of the most powerful and often underutilized techniques in synthetic chemistry.[11][12][13] Pyrrolopyrimidines are nitrogen-containing heterocycles and are typically weak bases.[14]

The Underlying Principle (E-E-A-T): By adding a small amount of acid, you can protonate one of the basic nitrogen atoms on the ring. This forms a salt, which is an ionic species. Ionic compounds have much stronger interactions with polar solvents (like water, alcohols, or even polar aprotic solvents) than their neutral counterparts, leading to a dramatic increase in solubility.[15][16][17]

G compound Pyrrolopyrimidine (Base) (Low Solubility) acid + H-A (e.g., HCl, TFA) compound->acid salt Pyrrolopyrimidinium Salt (High Solubility) acid->salt Protonation

Caption: Protonation of a basic heterocycle to form a more soluble salt.

Practical Application: If your reaction solvent is tolerant, adding a catalytic amount of a strong acid like HCl (often as a solution in dioxane) or trifluoroacetic acid (TFA) can keep your intermediate in solution. This is particularly useful for reactions in solvents like methanol or THF.

Caution:

  • Reaction Compatibility: Ensure the acidic conditions won't interfere with your desired reaction or cause degradation.

  • Workup: You will need to neutralize the acid during the workup to isolate your neutral compound.

Q4: My compound is soluble in DMSO for biological assays but crashes out when diluted into aqueous buffer. How do I solve this?

This is a very common problem known as "DMSO shock" or precipitation upon dilution.[18] While DMSO is an excellent solvent, its introduction into a predominantly aqueous environment causes a rapid change in polarity, forcing your hydrophobic compound out of solution.[18]

Strategies to Mitigate Precipitation:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that your assay can tolerate. This may require making a more concentrated stock solution.[18]

  • Use Co-solvents: Formulate your compound in a mixture of DMSO and another water-miscible solvent like ethanol, propylene glycol, or PEG 400.[8][12] These can help create a more gradual transition in polarity upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then dilute that intermediate solution into the final assay buffer.[18]

  • Employ Surfactants or Cyclodextrins: For particularly challenging compounds, formulating with a small amount of a biocompatible surfactant (e.g., Tween® 80) or an inclusion agent like hydroxypropyl-β-cyclodextrin can create micelles or inclusion complexes that keep the compound soluble in aqueous media.[11][12][19]

Experimental Protocols

Protocol 1: Systematic Solvent & Co-Solvent Solubility Assessment

This protocol allows for a rapid, semi-quantitative assessment of solubility to guide reaction setup.

Materials:

  • Your pyrrolopyrimidine intermediate

  • Small vials (e.g., 1 mL HPLC vials)

  • A selection of solvents from the table in Q1.

  • Vortex mixer

Procedure:

  • Weigh the Solute: Accurately weigh approximately 1-2 mg of your intermediate into each labeled vial.

  • Initial Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.

  • Agitation: Vortex the vial vigorously for 1 minute.

  • Visual Inspection: Observe the vial against a dark background. Note if the compound is fully dissolved, partially dissolved, or insoluble.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • Assess Co-solvents: For compounds that remain insoluble, take a vial with the suspended solid in a poor solvent (e.g., THF) and begin adding a good solvent (e.g., DMF) dropwise, vortexing after each addition, to determine an effective co-solvent ratio.

  • Record Results: Record the approximate solubility in mg/mL for each solvent system. This data will be invaluable for planning future reactions.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol describes a small-scale test to see if salt formation can solubilize your compound.

Materials:

  • Your pyrrolopyrimidine intermediate

  • A suitable polar solvent in which the compound is poorly soluble (e.g., Methanol, THF, Acetonitrile)

  • 2M HCl in diethyl ether or 1,4-dioxane

  • Small test tubes or vials

Procedure:

  • Prepare Suspension: Add ~5 mg of your intermediate to 0.5 mL of the chosen solvent in a vial. It should form a suspension or slurry.

  • Acid Addition: While stirring, add the HCl solution dropwise (typically 1-5 drops).

  • Observe for Dissolution: Observe the mixture. If salt formation is effective, the suspended solid will dissolve, resulting in a clear solution.

  • Confirmation (Optional): To confirm that the dissolution was due to salt formation, add a drop of a non-nucleophilic base (e.g., triethylamine). The neutral, less soluble compound should precipitate back out of the solution.

This simple test provides a clear "yes/no" answer as to whether pH modification is a viable strategy for your specific intermediate.

References

Technical Support Center: A Guide to the Solution Stability of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. Given the compound's structural features, particularly the iodo-substituent on an electron-rich heterocyclic system, questions regarding its stability in solution are common. This guide synthesizes chemical principles, data from analogous structures, and field-proven insights to help you navigate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.

Core Chemical Properties & Stability Profile

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors.[1] Its stability is governed by two primary structural features: the carbon-iodine (C-I) bond and the electron-rich pyrrolopyrimidine core.

PropertyValue
Molecular Formula C₆H₅IN₄
Molecular Weight 260.04 g/mol [2]
Appearance White to brown powder/crystal[1][3]
Storage (Solid) 4°C, protect from light, stored under nitrogen[2]

Key Stability Concerns:

  • Deiodination: The C-I bond on an aromatic ring is susceptible to cleavage. This reaction, known as deiodination, can be promoted by light, heat, or certain chemical conditions (e.g., strong acids or bases).[4] This is often the primary pathway for degradation, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine.

  • Oxidation: The pyrrolopyrimidine ring system, particularly with an amine substituent, is electron-rich and can be susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This process can lead to the formation of colored byproducts.

Visualizing Potential Degradation

To better understand the potential stability issues, the following diagram illustrates the most probable degradation pathway.

cluster_main Potential Degradation Pathways A This compound (Starting Material) B 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Deiodinated Product) A->B Deiodination (Light, Heat, pH extremes) C Colored Oxidation Products A->C Oxidation (Air, Light)

Caption: Primary degradation routes for the target compound in solution.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when working with this compound in solution.

Q1: My solution of this compound is changing color, often turning yellow or brown. What is happening?

A: This is a classic indicator of degradation, most likely due to oxidation. The electron-rich pyrrolopyrimidine core can react with atmospheric oxygen, a process that is often accelerated by exposure to light. Another possibility, though less common, is the formation of trace amounts of free iodine (I₂), which is colored, resulting from the breakdown of the molecule.

  • Causality: Oxygen acts as a radical initiator, especially under UV light, attacking the aromatic system.

  • Preventative Action: Always prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes). Store the resulting solutions under an inert atmosphere and in amber vials to protect from light.

Q2: I am observing a loss of potency in my assay, and my HPLC/LC-MS analysis shows a new, earlier-eluting peak. What is this unknown impurity?

A: The most probable cause is deiodination, resulting in the formation of 7H-pyrrolo[2,3-d]pyrimidin-2-amine. The loss of the large, lipophilic iodine atom makes the resulting molecule less retained on a reverse-phase HPLC column, causing it to elute earlier.

  • Self-Validation: You can verify this hypothesis using LC-MS. The mass of the deiodinated product will be approximately 125.9 g/mol less than the parent compound (the mass of iodine minus a proton). The expected [M+H]⁺ for the parent is ~261.0, while the deiodinated product would be ~135.1.

  • Troubleshooting: If deiodination is confirmed, review your solution preparation and storage protocols. Avoid prolonged exposure to ambient light and temperature. If your experimental buffer is acidic or basic, consider if it can be neutralized, as pH extremes can facilitate C-I bond cleavage.[4]

Q3: What are the recommended solvents for preparing a stable stock solution?

A: While specific quantitative solubility data is not widely published, polar aprotic solvents are excellent starting points for compounds of this type.[5][6]

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Alternative: High-purity, anhydrous N,N-Dimethylformamide (DMF).

  • Rationale: These solvents effectively solvate the polar amine and heterocyclic core. Using anhydrous grades is critical as water can participate in potential hydrolytic side reactions and introduces dissolved oxygen.

Q4: What is the best practice for preparing and storing stock solutions to maximize their shelf-life?

A: Proper technique during preparation and storage is the most critical factor in preventing degradation. Liquid dosage forms are inherently more prone to degradation than solid forms.[7]

  • Protocol: Preparing a Stable Stock Solution

    • Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount in a clean, dry vial.

    • Add high-purity, anhydrous solvent (e.g., DMSO) that has been previously degassed with an inert gas like argon or nitrogen.

    • If necessary, sonicate briefly in a water bath to aid dissolution. Avoid excessive heating.

    • Once dissolved, flush the headspace of the vial with inert gas before sealing tightly.

    • Create small-volume aliquots in amber, screw-cap vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light during use.

    • Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C.

Q5: My downstream application is aqueous. Can I adjust the pH to improve solubility, and will this affect stability?

A: Yes, pH can be adjusted, but with caution. As an amine, the compound is basic and can be protonated in an acidic medium to form a more soluble salt.[5] However, this must be balanced against the risk of promoting deiodination. Strong acids can catalyze the cleavage of the C-I bond.[4]

  • Recommendation: If pH adjustment is necessary, use a buffered system (e.g., PBS or HEPES) to maintain a consistent pH, preferably close to neutral (pH 6.5-7.5). Perform a small-scale pilot study to assess the stability of your compound in the chosen buffer over the time course of your experiment before committing to a large-scale assay.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve stability issues.

start Instability Observed (e.g., Color Change, New Peak) q1 Is the solution changing color? start->q1 q2 Is a new peak seen in HPLC/LC-MS? q1->q2 No res1 Likely Oxidation. Prepare fresh solution using degassed solvent and store in amber vials under inert gas. q1->res1 Yes res2 Likely Deiodination. Confirm mass via LC-MS. Review storage conditions (light/temp) and buffer pH. q2->res2 Yes res3 Issue may be complex. Consider both oxidation and deiodination. Re-evaluate entire workflow from solid to solution. q2->res3 No

Caption: A workflow for troubleshooting common stability problems.

References

Technical Support Center: Optimizing Selectivity in Functionalizing the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for achieving regioselectivity in the chemical modification of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. The inherent biological significance of this core in kinase inhibitors and other therapeutics makes its precise functionalization a critical task in medicinal chemistry.[1][2] This document offers troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before troubleshooting specific reactions, it's crucial to understand the inherent reactivity of the pyrrolo[2,3-d]pyrimidine core.

Diagram: Reactivity Map of the Pyrrolo[2,3-d]pyrimidine Core

Caption: Relative reactivity sites on the 7-deazapurine core.

Q1: What are the most reactive sites on an unsubstituted pyrrolo[2,3-d]pyrimidine core?

A1: The reactivity is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyrimidine ring.

  • N7-H of the pyrrole ring is the most acidic proton and the primary site for deprotonation, making it a nucleophilic center for alkylation and arylation reactions.

  • The C5 position on the pyrrole ring is electron-rich and is the preferred site for electrophilic aromatic substitution reactions like halogenation or Vilsmeier-Haack formylation.[3]

  • The C4 and C6 positions on the pyrimidine ring are electron-deficient and susceptible to nucleophilic aromatic substitution, especially when a leaving group (like a halogen) is present. These positions are prime targets for cross-coupling reactions.[1]

Q2: Why is regioselectivity a major challenge in N-alkylation?

A2: The core has multiple nitrogen atoms (N1, N3, N7) that can potentially be alkylated. While the N7-H is the most acidic and generally the most nucleophilic site after deprotonation, reaction conditions can lead to mixtures. The relative nucleophilicity can be influenced by the solvent, the base used, and the nature of the electrophile. For instance, strong bases in polar aprotic solvents typically favor N7 alkylation, while other conditions might lead to mixtures or even preferential N1 alkylation, especially if N7 is sterically hindered.

Q3: What is the role of protecting groups in achieving selectivity?

A3: Protecting groups are essential tools for directing functionalization. For example, to perform chemistry on the pyrimidine ring (e.g., at C4) without interference from the pyrrole nitrogen, the N7 position is often protected. Common protecting groups for N7 include tosyl (Ts), pivaloyl (Piv), or a removable silyl group like SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group is critical and must be compatible with downstream reaction conditions and easily removable. For instance, using a PivCl protecting group has been shown to facilitate subsequent reactions.[1]

Part 2: Troubleshooting Guides by Reaction Position

This section addresses specific experimental issues in a problem-cause-solution format.

Scenario 1: N-Functionalization (Alkylation/Arylation)

Problem: Poor or mixed regioselectivity during N-alkylation, with significant amounts of the N1 or N3 isomer observed by NMR and LC-MS.

Probable Causes:

  • Incomplete Deprotonation: Using a base that is too weak may not fully deprotonate the N7-H, leading to a complex equilibrium where other nitrogens can compete for the electrophile.

  • Solvent Effects: Protic solvents can solvate the N7-anion, reducing its nucleophilicity and allowing other sites to react.

  • Steric Hindrance: A bulky electrophile or substituents already on the core may disfavor attack at N7, promoting reaction at the more accessible N1 position.

Proposed Solutions & Protocol:

To favor N7-alkylation , the goal is to generate the N7-anion cleanly and irreversibly.

Table 1: Recommended Conditions for Selective N7-Alkylation

ParameterRecommended ConditionRationale
Base NaH, KHMDS, or t-BuOK (1.1 eq.)Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of N7.
Solvent Anhydrous THF or DMFAprotic polar solvents that solvate the cation but not the N7-anion, maximizing its nucleophilicity.
Temperature 0 °C for deprotonation, then RT for alkylationLow temperature for base addition controls exothermicity. Reaction then proceeds at room temperature.
Electrophile Alkyl halides (I > Br > Cl)Use reactive electrophiles. Add slowly to the pre-formed anion solution.

Step-by-Step Protocol (Example: N7-Benzylation)

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Deprotonation: To a stirred suspension of NaH (60% in mineral oil, 1.1 eq.) in anhydrous DMF at 0 °C, add a solution of the N7-H pyrrolo[2,3-d]pyrimidine (1.0 eq.) in DMF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Evolution of H₂ gas should cease.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS, checking for the disappearance of starting material.

  • Workup: Carefully quench the reaction by slow addition of saturated aq. NH₄Cl solution at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Purify by column chromatography. Confirm regioselectivity using 2D NMR (NOESY), looking for correlation between the N7-substituent and the H5/H6 protons of the pyrrole ring.

Scenario 2: C5-Functionalization (Halogenation / Vilsmeier-Haack)

Problem: Vilsmeier-Haack formylation (-CHO group addition) at C5 is sluggish, incomplete, or yields multiple byproducts.

Probable Causes:

  • Deactivated Substrate: Electron-withdrawing groups on the pyrimidine ring can reduce the nucleophilicity of the C5 position, slowing the reaction.[4]

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, formed from POCl₃ and DMF, can be unstable, especially in the presence of moisture.[3][5]

  • Incorrect Stoichiometry: Insufficient Vilsmeier reagent will lead to incomplete conversion.

Proposed Solutions & Protocol:

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[5][6][7] Success hinges on the effective generation and reaction of the chloroiminium ion (Vilsmeier reagent).

Diagram: Vilsmeier-Haack Troubleshooting Workflow

start Low Yield in C5-Formylation check_sm Is Starting Material (SM) Deactivated? start->check_sm check_reagent Is Vilsmeier Reagent Freshly Prepared/Active? check_sm->check_reagent No sol_temp Increase Temperature (e.g., from RT to 60-80 °C) check_sm->sol_temp Yes check_temp Is Reaction Temperature Optimized? check_reagent->check_temp Yes sol_reagent Use Fresh POCl3 & Anhydrous DMF. Increase equivalents (1.5-3.0 eq.) check_reagent->sol_reagent No sol_time Increase Reaction Time (Monitor by LC-MS) check_temp->sol_time No success Successful C5-Formylation check_temp->success Yes sol_temp->success sol_reagent->success sol_time->success

Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.

Step-by-Step Protocol (Optimized Vilsmeier-Haack Formylation)

  • Reagent Preparation: In a flame-dried, three-neck flask under Argon, cool anhydrous DMF (10 eq.) to 0 °C. Add POCl₃ (1.5 - 2.0 eq.) dropwise with vigorous stirring. A white solid (the Vilsmeier reagent) may form.

  • Reagent Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Substrate Addition: Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DMF or DCM and add it slowly to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The optimal temperature depends on substrate reactivity.[3]

  • Workup: Cool the reaction to 0 °C and pour it slowly onto crushed ice containing sodium acetate (5-6 eq.).[6] Stir until the ice has melted.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated NaHCO₃ solution and brine, dry, and concentrate. Purify via column chromatography to obtain the C5-aldehyde.

Scenario 3: C4/C6-Functionalization (Suzuki Cross-Coupling)

Problem: Low yield or no reaction in a Suzuki coupling at a C4- or C6-chloro/bromo position. Significant dehalogenation or starting material recovery is observed.

Probable Causes:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[8][9] This is a common issue with N-heterocyclic substrates.

  • Slow Oxidative Addition: The C-Cl bond is strong and less reactive than C-Br or C-I, making the initial oxidative addition step difficult.[10]

  • Protodeboronation: The boronic acid coupling partner can be unstable, especially if electron-deficient, leading to its decomposition back to the arene before it can couple.[8][10]

  • Sub-optimal Base/Solvent System: The choice of base and solvent is critical for an efficient transmetalation step and for maintaining catalyst activity.

Proposed Solutions & Protocol:

Overcoming these challenges requires a carefully selected catalyst system and optimized conditions. Buchwald's biaryl phosphine ligands are often highly effective for coupling with electron-deficient N-heterocycles.[9]

Table 2: Recommended Conditions for Suzuki Coupling on the Pyrrolo[2,3-d]pyrimidine Core

ComponentRecommendationRationale
Substrate Bromo > ChloroA C4/C6-Br substrate is significantly more reactive than C4/C6-Cl. If possible, start with the bromide.
Catalyst Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) (1-5 mol%)Precatalysts ensure efficient generation of the active Pd(0) species.
Ligand Buchwald ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines.These ligands accelerate oxidative addition and prevent catalyst deactivation by the heterocycle.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Weaker, non-hydroxide bases that are effective in promoting transmetalation while minimizing protodeboronation and other side reactions.[10][11]
Solvent Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction but must be carefully controlled.[9]

Step-by-Step Protocol (Example: C4-Phenylation of 4-Chloro Substrate)

  • Preparation: To a Schlenk tube, add the 4-chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq.), phenylboronic acid (1.5 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to 0.1 M) via syringe. Ensure the solvent was purged with Argon for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Analytical & Purification Support

Q: How can I definitively confirm the regiochemistry of my product?

A: While 1D ¹H NMR is essential, it's often insufficient to distinguish between isomers. 2D NMR techniques are the gold standard:

  • NOESY/ROESY: The Nuclear Overhauser Effect can show through-space correlations between protons. For an N7-substituted product, you should see a correlation between the protons on the substituent (e.g., N-CH₂) and the H5 proton of the pyrrole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For a C5-substituted product, the substituent's protons should correlate with C4a and C5a. For a C6-substituted product, correlations to C5 and N1/N7 might be observed.

Q: My N-alkylation reaction produced a mixture of N7 and N1 isomers that are difficult to separate by column chromatography. What can I do?

A: Isomeric products can be notoriously difficult to separate.

  • Optimize Chromatography: Try different solvent systems (e.g., switching from ethyl acetate/hexanes to DCM/methanol). Sometimes adding a small amount of a modifier like triethylamine (for basic compounds) can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica).

  • Recrystallization: If the products are crystalline, fractional recrystallization can be an effective purification method.

  • Preparative HPLC: Reverse-phase preparative HPLC is often very effective at separating closely related isomers.

  • Derivatization: As a last resort, you can sometimes derivatize the mixture (e.g., via a reaction that is selective for one isomer), separate the derivatized product, and then cleave the directing group. This is complex but can be effective.

References

Technical Support Center: Scaling Up Production of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from lab-scale experiments to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common iodinating agents for this synthesis, and how do they compare for scale-up?

    • How can I control the regioselectivity of the iodination to favor the 5-position?

    • What are the critical safety considerations when handling iodinating agents on a large scale?

    • How do I effectively remove residual iodine and other impurities during workup?

  • Troubleshooting Guides

    • Problem 1: Low Yield and Incomplete Conversion

    • Problem 2: Formation of Di-iodinated and Other Impurities

    • Problem 3: Challenges in Product Isolation and Purification

    • Problem 4: Thermal Runaway and Reaction Control Issues

  • Experimental Protocols

    • Protocol 1: General Procedure for Electrophilic Iodination

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for this synthesis, and how do they compare for scale-up?

A1: The two most prevalent iodinating agents for this type of electrophilic aromatic substitution are N-Iodosuccinimide (NIS) and molecular iodine (I₂), often in the presence of an oxidizing agent.

Iodinating AgentAdvantages for Scale-UpDisadvantages for Scale-Up
N-Iodosuccinimide (NIS) - High reactivity and selectivity under mild conditions. - Generates succinimide as a byproduct, which is generally soluble and easier to remove. - Amenable to scalable reactions.- Higher cost compared to I₂. - Can be thermally sensitive, requiring careful temperature control.
Molecular Iodine (I₂) with an Oxidant - Low cost and readily available. - Can be effective for a wide range of substrates.- Often requires harsh reaction conditions (e.g., strong acids) which can be corrosive and generate more waste.[1] - Can lead to the formation of colored impurities that are difficult to remove. - Potential for lower regioselectivity.

For large-scale production, while I₂ is economically attractive, NIS often provides a more controlled and cleaner reaction profile , which can lead to higher purity and easier downstream processing, potentially offsetting the initial higher cost.

Q2: How can I control the regioselectivity of the iodination to favor the 5-position?

A2: The pyrrolo[2,3-d]pyrimidine ring system is electron-rich, making it susceptible to electrophilic substitution. The 5-position is generally the most activated site. To ensure high regioselectivity:

  • Choice of Iodinating Agent: NIS is known for its high regioselectivity in the iodination of electron-rich heterocycles.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.

  • Solvent System: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents are commonly used.

  • Protecting Groups: While not always necessary for this specific substrate, in more complex derivatives, protecting the 7-position of the pyrrole ring can prevent side reactions and direct the iodination to the 5-position.

Q3: What are the critical safety considerations when handling iodinating agents on a large scale?

A3: Safety is paramount during scale-up. Key considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large quantities, consider enhanced respiratory protection.[2][3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of iodine vapors or dust from NIS.[2]

  • Thermal Hazards: Iodination reactions are exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction.[4] Implement robust temperature monitoring and cooling systems. Perform thermal screening studies like Differential Scanning Calorimetry (DSC) to understand the thermal stability of your reaction mixture.[5][6]

  • Reactivity Hazards: Iodine is a strong oxidizer and can react violently with reducing agents, powdered metals, and other materials.[2] Ensure proper segregation of chemicals. Hypervalent iodine reagents can be explosive under certain conditions.[5]

Q4: How do I effectively remove residual iodine and other impurities during workup?

A4: Residual iodine can be a persistent impurity. Effective removal strategies include:

  • Aqueous Thiosulfate Wash: A common and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

  • Activated Carbon Treatment: If color bodies persist, treatment with activated carbon can be an effective polishing step.

  • Recrystallization: The most effective method for achieving high purity on a large scale is recrystallization from a suitable solvent system. This will also help in removing other process-related impurities.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Your reaction is sluggish, and analysis shows a significant amount of starting material remaining.

start Low Yield / Incomplete Conversion q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the iodinating agent active? a1_yes->q2 s1 Increase temperature cautiously. Monitor for byproduct formation. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there any inhibitory impurities in the starting material? a2_yes->q3 s2 Use a fresh, properly stored batch of NIS or I₂. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Re-purify the starting material. Consider a pre-treatment step. a3_yes->s3 end_node Problem Resolved a3_no->end_node s3->end_node

Caption: Troubleshooting workflow for low yield.

  • Causality and Action:

    • Insufficient Activation Energy: Electrophilic iodination, while favorable for this substrate, still requires sufficient energy to overcome the activation barrier. If the reaction is too cold, the rate will be impractically slow. A controlled increase in temperature, while monitoring for impurity formation, is a logical first step.

    • Reagent Degradation: N-Iodosuccinimide can be sensitive to moisture and light over time. Molecular iodine can sublime. Using a fresh, properly stored batch of the iodinating agent ensures that the stoichiometry is correct and the reagent is active.

    • Starting Material Purity: Impurities in the starting 7H-pyrrolo[2,3-d]pyrimidin-2-amine can interfere with the reaction. For instance, residual basic or nucleophilic impurities could consume the electrophilic iodinating agent. Re-purification of the starting material is crucial for consistent results.

Problem 2: Formation of Di-iodinated and Other Impurities

Analysis of your crude product shows significant levels of di-iodinated species or other unidentified byproducts.

start High Impurity Levels q1 Is an excess of iodinating agent being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce stoichiometry to 1.0-1.1 equivalents. Consider slow addition of the iodinating agent. a1_yes->s1 q2 Is the reaction temperature too high? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower the reaction temperature to improve selectivity. a2_yes->s2 q3 Is the reaction time too long? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Monitor the reaction closely (e.g., by HPLC) and quench once the starting material is consumed. a3_yes->s3 end_node Purity Improved a3_no->end_node s3->end_node

Caption: Decision tree for impurity reduction.

  • Causality and Action:

    • Over-iodination: The product, this compound, is still an electron-rich heterocycle and can undergo a second iodination if a sufficient excess of the iodinating agent is present.[7][8] Limiting the stoichiometry to a slight excess (1.0-1.1 equivalents) and adding it portion-wise or as a solution over time can mitigate this.

    • Reduced Selectivity at Higher Temperatures: Higher temperatures can provide enough energy to overcome the activation barrier for the iodination of less reactive sites, leading to a decrease in regioselectivity and the formation of various isomers.

    • Degradation Over Time: Prolonged exposure to the reaction conditions, especially at elevated temperatures, can lead to product degradation. Close monitoring of the reaction progress is essential to determine the optimal reaction time. Regulatory bodies like the ICH have strict guidelines on impurity profiling, making byproduct identification and control a critical aspect of process development.[9][10][11]

Problem 3: Challenges in Product Isolation and Purification

The crude product is difficult to handle (e.g., an oil or a fine, poorly filterable solid) or is difficult to purify by recrystallization.

  • Causality and Action:

    • Amorphous vs. Crystalline Solid: If the product precipitates out of the reaction mixture too quickly, it may form an amorphous solid that traps impurities. A controlled crystallization is key. This can be achieved by:

      • Anti-solvent addition: Slowly adding an anti-solvent to a solution of the crude product.

      • Cooling crystallization: Slowly cooling a saturated solution of the product.

    • Solvent Selection for Recrystallization: A systematic solvent screen is essential. The ideal solvent (or solvent mixture) should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should either remain in solution or be insoluble at all temperatures.

    • Polymorphism: The product may exist in different crystalline forms (polymorphs), each with different physical properties (solubility, melting point, stability). Characterizing the solid form is crucial for a robust and reproducible process. Techniques like X-ray powder diffraction (XRPD) and DSC can be used for this purpose.

Problem 4: Thermal Runaway and Reaction Control Issues

During scale-up, you observe an uncontrolled temperature increase, indicating a potential thermal runaway.

  • Causality and Action:

    • Exothermic Nature of the Reaction: Iodination reactions are exothermic. As the scale of the reaction increases, the surface area-to-volume ratio decreases, making it harder to dissipate the heat generated.[4]

    • Accumulation of Unreacted Reagents: If the iodinating agent is added too quickly, it can accumulate before it has a chance to react. A subsequent increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated reagents.

    • Mitigation Strategies:

      • Semi-batch Process: Instead of adding all reagents at once, add the iodinating agent slowly and controllably over time. This allows the cooling system to keep up with the heat being generated.

      • Dilution: Increasing the solvent volume can help to absorb the heat of reaction.

      • Process Safety Studies: Before scaling up, it is crucial to perform reaction calorimetry studies to measure the heat of reaction, the rate of heat generation, and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.[4]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Iodination

This protocol provides a general starting point for the iodination of 7H-pyrrolo[2,3-d]pyrimidin-2-amine. Optimization will be required for large-scale production.

  • Reaction Setup: Charge a suitable reactor with 7H-pyrrolo[2,3-d]pyrimidin-2-amine and a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.

  • Cooling: Cool the mixture to a controlled temperature (e.g., 0-5 °C).

  • Reagent Addition: Slowly add a solution or slurry of N-Iodosuccinimide (1.05 equivalents) in the same solvent, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining iodinating agent by adding an aqueous solution of sodium thiosulfate.

  • Workup: Perform an appropriate aqueous workup to remove water-soluble byproducts.

  • Isolation: Isolate the crude product by filtration or extraction.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

References

minimizing byproducts in the synthesis of substituted pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the synthesis of substituted pyrrolopyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to anticipate, troubleshoot, and ultimately minimize the formation of unwanted byproducts in your reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the common challenges encountered during the synthesis of substituted pyrrolopyrimidines.

Q1: I'm observing significant dehalogenation of my halopyrrolopyrimidine during Suzuki-Miyaura coupling reactions. What is causing this and how can I prevent it?

A1: Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or N-H containing heterocycles like pyrrolopyrimidines.[1][2] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water. This Pd-H species can then participate in a competing reductive elimination pathway with the palladium-bound pyrrolopyrimidine, leading to the replacement of the halogen with a hydrogen atom. N-heterocyclic halides, such as those of pyridine, indole, and pyrazole, are particularly susceptible to this side reaction.[2]

  • Preventative Measures:

    • Protecting the Pyrrole Nitrogen: The N-H proton of the pyrrole ring can be acidic and participate in side reactions. Protecting this nitrogen with a group like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) can significantly suppress dehalogenation.[1]

    • Choice of Base and Solvent: Use of anhydrous solvents and careful selection of a non-nucleophilic base can minimize the formation of Pd-H species.

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family, can promote the desired cross-coupling over dehalogenation.

Q2: My Sonogashira coupling to introduce an alkyne substituent is giving a significant amount of a homocoupled diyne byproduct. What is happening and what can I do?

A2: The homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[3][4] This oxidative dimerization of the alkyne consumes your starting material and complicates purification.

  • Troubleshooting Strategies:

    • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[3][4] While this may require slightly higher reaction temperatures or different palladium catalysts, it eliminates the primary catalyst for the dimerization.

    • Strictly Anaerobic Conditions: If using a copper co-catalyst is necessary, ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing solvents and reagents is crucial.

    • Use of a Co-solvent/Amine: The amine base used in the Sonogashira reaction also plays a role in suppressing homocoupling. Using the amine as a co-solvent can be beneficial.

Q3: I am attempting to N-alkylate a pyrrolopyrimidine, but I am getting a mixture of regioisomers. How can I control the site of alkylation?

A3: Pyrrolopyrimidines possess multiple nitrogen atoms (N1, N3, and N7) that can potentially be alkylated. The regioselectivity of N-alkylation is influenced by several factors, including the substitution pattern of the pyrrolopyrimidine core, the nature of the alkylating agent, the base, and the solvent.

  • Controlling Regioselectivity:

    • Steric Hindrance: Bulky substituents on the pyrrolopyrimidine ring can direct alkylation to less sterically hindered nitrogen atoms.

    • Protecting Groups: Strategic use of protecting groups can block certain nitrogen atoms, directing alkylation to the desired position. For example, protecting the more nucleophilic N7 position can allow for selective alkylation at N1 or N3.

    • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. For instance, using a weaker base might favor alkylation at the more acidic N-H proton. A study on pyrimidine 2'-deoxynucleosides showed that the choice of solvent can dramatically influence the regioselectivity of alkylation, with less polar solvents favoring O-alkylation due to potential chelation effects.[5] While not a direct analogue, this highlights the importance of solvent effects.

Q4: During the construction of the pyrimidine ring from an aminopyrrole precursor using formamide, I am observing low yields and several byproducts. What could be the issue?

A4: The reaction of aminopyrroles with reagents like formamide to construct the pyrimidine ring can be prone to side reactions, especially at high temperatures.[6]

  • Potential Issues and Solutions:

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formylated aminopyrrole, without undergoing complete cyclization. Driving the reaction to completion may require higher temperatures or longer reaction times, but this can also lead to degradation.

    • Side Reactions of Formamide: At high temperatures, formamide can decompose or participate in other reactions, leading to a complex mixture of byproducts.

    • Alternative Reagents: Consider using alternative cyclizing agents that react under milder conditions, such as formic acid or its orthoesters.[7]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This table provides a quick reference for identifying and addressing common byproducts in the synthesis of substituted pyrrolopyrimidines.

Byproduct Potential Cause(s) Proposed Solution(s)
Dehalogenated Pyrrolopyrimidine Formation of Pd-H species in Suzuki-Miyaura coupling.- Protect the pyrrole N-H group (e.g., with Boc or SEM).[1] - Use anhydrous solvents and a non-nucleophilic base. - Employ bulky, electron-rich phosphine ligands.
Homocoupled Boronic Acid Dimer Reductive elimination from a diorganopalladium(II) intermediate in Suzuki-Miyaura coupling.- Optimize the reaction stoichiometry (use a slight excess of the boronic acid). - Lower the reaction temperature. - Choose a different palladium catalyst/ligand system.
Homocoupled Diyne (Glaser Product) Copper-catalyzed oxidative dimerization of the terminal alkyne in Sonogashira coupling.- Use copper-free Sonogashira conditions.[3][4] - Maintain a strictly inert atmosphere to exclude oxygen. - Use a reducing agent to keep the copper in the Cu(I) state.
Over-Alkylated Pyrrolopyrimidine Multiple reactive nitrogen atoms on the pyrrolopyrimidine core.- Use a limiting amount of the alkylating agent. - Employ a bulky alkylating agent to increase steric hindrance. - Utilize protecting groups to block undesired alkylation sites.
Hydrolyzed Nitrile (Amide or Carboxylic Acid) Presence of water and acidic or basic conditions when using a cyanopyrrole precursor.- Use anhydrous solvents and reagents. - Perform the reaction under neutral conditions if possible. - Protect the nitrile group if it is not involved in the desired transformation.
N-Oxide of Pyrrolopyrimidine Presence of oxidizing agents or conditions.- Ensure an inert atmosphere if the reagents are sensitive to oxidation. - Avoid strong oxidizing agents unless N-oxide formation is desired.[8]
Incompletely Cyclized Intermediates Insufficient reaction temperature or time in ring-forming reactions (e.g., Traube synthesis).- Gradually increase the reaction temperature and monitor for product formation. - Increase the reaction time. - Consider a more reactive cyclizing agent.[7]

Detailed Protocols

Here, we provide detailed, step-by-step methodologies for key reactions in the synthesis of substituted pyrrolopyrimidines, with an emphasis on minimizing byproducts.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloropyrrolopyrimidine with an Arylboronic Acid

This protocol is designed to minimize dehalogenation and homocoupling byproducts.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Chloropyrrolopyrimidine - Arylboronic Acid - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. degas Degas Mixture solvent->degas 2. heat Heat to Reaction Temperature degas->heat 3. monitor Monitor by TLC/LC-MS heat->monitor 4. quench Quench Reaction monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Purify by Column Chromatography extract->purify 7.

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • N-Protected 4-chloropyrrolopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.08 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene and water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected 4-chloropyrrolopyrimidine, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expertise & Experience: The use of an N-protected pyrrolopyrimidine is critical to prevent dehalogenation.[1] The combination of a bulky biarylphosphine ligand like SPhos and a phosphate base often provides excellent results for challenging heteroaryl couplings.

Protocol 2: Copper-Free Sonogashira Coupling of a 4-Iodopyrrolopyrimidine with a Terminal Alkyne

This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct.

Diagram of the Copper-Free Sonogashira Coupling Pathway:

Sonogashira_Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd(II)-Ar Complex Pd(II)-Ar Complex Oxidative\nAddition->Pd(II)-Ar Complex Deprotonation\nof Alkyne Deprotonation of Alkyne Pd(II)-Ar Complex->Deprotonation\nof Alkyne Base Acetylide Acetylide Deprotonation\nof Alkyne->Acetylide Transmetalation Transmetalation Acetylide->Transmetalation Pd(II)-Ar Complex Pd(II)-Ar-Alkyne\nComplex Pd(II)-Ar-Alkyne Complex Transmetalation->Pd(II)-Ar-Alkyne\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Ar-Alkyne\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive\nElimination->Coupled Product

Caption: Catalytic cycle of copper-free Sonogashira coupling.

Materials:

  • 4-Iodopyrrolopyrimidine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Triethylamine (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-iodopyrrolopyrimidine and Pd(PPh₃)₄.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: The absence of a copper co-catalyst is the key to preventing the formation of the diyne byproduct.[3][4] Using a slight excess of the alkyne can help drive the reaction to completion. Triethylamine acts as both the base and a co-solvent.

References

Validation & Comparative

A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully transitioned from laboratory curiosities to life-changing therapeutics.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for the binding pocket of a wide array of protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of key pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, offering insights into their selectivity, potency, and clinical applications, supported by experimental data and detailed methodologies.

The Rise of a Versatile Scaffold: Targeting Diverse Kinase Families

The versatility of the pyrrolo[2,3-d]pyrimidine core has enabled the development of inhibitors targeting several important kinase families, including the Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the SRC family of kinases.[3][4] Strategic modifications to this central scaffold have allowed for the fine-tuning of potency and selectivity, leading to a portfolio of drugs with distinct therapeutic profiles.

Janus Kinase (JAK) Inhibitors: Taming the Cytokine Storm

The JAK-STAT signaling pathway is a critical conduit for cytokine and growth factor signaling, playing a pivotal role in immunity and hematopoiesis.[5][6] Aberrant JAK signaling is implicated in a host of autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-d]pyrimidine scaffold has been particularly successful in generating potent JAK inhibitors.

Mechanism of Action: Intercepting the Signal

JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7] This blockade of the JAK-STAT pathway effectively dampens the inflammatory cascade driven by cytokines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Expression Modulation Inhibitor Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS 3. Downstream Signaling Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibition VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 1. Ligand Binding VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine VEGFR Inhibitor Inhibitor->VEGFR2 Inhibition SRC_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K-AKT Pathway SRC->PI3K_AKT Cell_Processes Cell Proliferation, Survival, Migration, Invasion FAK->Cell_Processes STAT3->Cell_Processes RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes Inhibitor Pyrrolo[2,3-d]pyrimidine SRC Inhibitor Inhibitor->SRC Inhibition

References

Validating the Anti-Metastatic Activity of Pyrrolopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Metastasis, the systemic dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The development of therapeutic agents that specifically target the metastatic cascade is a paramount goal in oncology research. Pyrrolopyrimidine derivatives have emerged as a promising class of small molecules with potent anti-metastatic properties, acting through diverse and targeted mechanisms. This guide provides an in-depth comparison of the anti-metastatic activity of various pyrrolopyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in their validation studies.

The Rationale for Targeting Metastasis with Pyrrolopyrimidine Derivatives

Traditional chemotherapies, such as taxanes, primarily target rapidly dividing cells, leading to significant toxicity and often failing to eradicate the metastatic seeds that can lead to relapse. Pyrrolopyrimidine derivatives offer a more targeted approach by interfering with specific signaling pathways and cellular structures essential for metastatic progression. This guide will focus on three distinct classes of anti-metastatic pyrrolopyrimidine derivatives:

  • Perinucleolar Compartment (PNC) Disruptors: A novel class of compounds that target a subnuclear structure highly prevalent in metastatic cancer cells.

  • Src Kinase Inhibitors: Targeting a non-receptor tyrosine kinase crucial for cell motility, invasion, and adhesion.

  • c-Met Kinase Inhibitors: Inhibiting the receptor tyrosine kinase c-Met, a key driver of invasive growth programs in many cancers.

We will compare the efficacy of these derivatives against each other and against established anti-cancer agents, providing a framework for their preclinical validation.

I. Disrupting the Metastatic Niche: Metarrestin, a First-in-Class PNC Inhibitor

The perinucleolar compartment (PNC) is a dynamic nuclear body found almost exclusively in malignant cells and its prevalence correlates with metastatic capacity[1][2][3][4]. This makes the PNC an attractive and highly specific target for anti-metastatic therapy. Metarrestin is a novel pyrrolopyrimidine derivative identified through high-throughput screening for its ability to disassemble PNCs[5][6].

Mechanism of Action:

Metarrestin's anti-metastatic effect stems from its ability to disrupt the nucleolar structure and inhibit RNA polymerase I transcription, a process essential for ribosome biogenesis, which is upregulated in cancer cells[1][4][7]. This activity is mediated, at least in part, through its interaction with the translation elongation factor eEF1A2[1][7].

Metarrestin Metarrestin eEF1A2 eEF1A2 Metarrestin->eEF1A2 Binds to PNC Perinucleolar Compartment (PNC) Metarrestin->PNC Disrupts Ribosome_Biogenesis Ribosome Biogenesis (Pol I Transcription) Metarrestin->Ribosome_Biogenesis Inhibits Metastasis Metastasis Metarrestin->Metastasis Inhibits eEF1A2->PNC Maintains Structure PNC->Ribosome_Biogenesis Regulates Ribosome_Biogenesis->Metastasis Supports

Figure 1: Mechanism of Metarrestin's Anti-Metastatic Action.

Comparative In Vivo Efficacy:

Preclinical studies have demonstrated Metarrestin's potent anti-metastatic activity with a notable lack of toxicity, a significant advantage over conventional chemotherapy[3][7].

Compound Cancer Model Primary Outcome Effect on Primary Tumor Reference
Metarrestin Pancreatic Cancer (Orthotopic PANC-1)Significantly reduced lung and liver metastasis; >2x increase in lifespanNo significant effect[3]
Metarrestin Prostate Cancer (PC3M Xenograft)Decreased lung metastasisMinimal effect[1]
Metarrestin Breast Cancer (PDX model)Inhibited tumor growth-[3]
Standard Chemotherapy (e.g., Gemcitabine) Pancreatic CancerPrimarily cytotoxic to primary tumorSignificant reduction-

II. Targeting a Central Node in Metastasis: Pyrrolopyrimidine Src Inhibitors

The non-receptor tyrosine kinase Src is a critical mediator of signaling pathways that control cell proliferation, adhesion, motility, and invasion[6][8][9]. Its aberrant activation is a frequent event in many cancers, correlating with malignant potential and poor patient outcomes[9].

Mechanism of Action:

Src kinase activation, often downstream of receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of numerous substrates, including focal adhesion kinase (FAK) and paxillin. This cascade of events promotes the disassembly of cell-cell junctions and the formation of invasive structures, facilitating metastasis[8]. Pyrrolopyrimidine-based Src inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of Src and its downstream signaling.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cellular Response RTK RTKs/ Integrins Src Src RTK->Src Activates FAK FAK/ Paxillin Src->FAK Phosphorylates Actin Actin Cytoskeleton Remodeling FAK->Actin Metastasis Migration, Invasion, Adhesion Actin->Metastasis Pyrrolo_Src_I Pyrrolopyrimidine Src Inhibitor Pyrrolo_Src_I->Src Inhibits

Figure 2: Src Signaling Pathway and Inhibition by Pyrrolopyrimidine Derivatives.

Comparative Efficacy:

Pyrrolopyrimidine-based Src inhibitors, such as CGP76030, have demonstrated significant anti-metastatic effects in preclinical models[8][10]. A direct comparison with the well-established Src inhibitor, dasatinib, highlights their potential.

Compound Cancer Model Key In Vitro Effects Key In Vivo Effects Reference
CGP76030 (Pyrrolopyrimidine) Breast Cancer (MDA-MB-231)Reduced cell aggressivenessReduced bone and visceral metastases, increased survival[8]
Dasatinib (Multi-kinase inhibitor) Prostate CancerReduced migration and invasionReduced lymph node metastasis[11][12]
PP-13 (Pyrrolopyrimidine) Breast Cancer (Paclitaxel-refractory)Inhibited motility and invasionReduced tumor size and metastasis (outperformed paclitaxel)[13]
Paclitaxel (Chemotherapy) Breast CancerCytotoxicReduced tumor size, less effective on metastasis compared to PP-13[13]

III. Intercepting Invasive Growth Signals: Pyrrolopyrimidine c-Met Inhibitors

The HGF/c-Met signaling pathway plays a pivotal role in embryogenesis and tissue regeneration, but its aberrant activation in cancer drives an aggressive, invasive phenotype often referred to as "invasive growth"[14]. This makes c-Met a prime target for anti-metastatic therapies.

Mechanism of Action:

Binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules, including GRB2, GAB1, and PI3K. This leads to the activation of pathways such as the RAS-MAPK and PI3K-AKT cascades, promoting cell proliferation, motility, and invasion[14]. Pyrrolopyrimidine-based c-Met inhibitors are designed to compete with ATP for the kinase domain of c-Met, thereby blocking its activation and downstream signaling.

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream GRB2, GAB1, PI3K cMet->Downstream Activates MAPK_PI3K RAS-MAPK Pathway PI3K-AKT Pathway Downstream->MAPK_PI3K Metastasis Proliferation, Motility, Invasion MAPK_PI3K->Metastasis Pyrrolo_cMet_I Pyrrolopyrimidine c-Met Inhibitor Pyrrolo_cMet_I->cMet Inhibits

Figure 3: HGF/c-Met Signaling and Inhibition by Pyrrolopyrimidine Derivatives.

Comparative Efficacy:

While direct comparative studies are limited, the available data allows for a juxtaposition of the anti-metastatic potential of pyrrolopyrimidine-based c-Met inhibitors with established drugs like crizotinib.

Compound Class Cancer Model Key In Vitro Effects Key In Vivo Effects Reference
Pyrrolopyrimidine c-Met Inhibitors Various Cancer Cell LinesPotent inhibition of c-Met kinase activity and cell proliferation-[14]
Crizotinib (Multi-kinase inhibitor) Uveal MelanomaSuppressed migrationSignificant reduction in metastasis development[15]

IV. Experimental Protocols for Validating Anti-Metastatic Activity

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays to assess the anti-metastatic potential of pyrrolopyrimidine derivatives.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Migration Wound Healing Assay Invasion Transwell Invasion Assay Adhesion Cell Adhesion Assay Orthotopic Orthotopic Model Experimental Experimental Metastasis Model

Figure 4: Experimental Workflow for Validating Anti-Metastatic Activity.

In Vitro Assays

1. Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple and cost-effective method to assess collective cell migration.

  • Protocol:

    • Seed cells in a 6-well plate and grow to a confluent monolayer.

    • Create a "scratch" in the monolayer using a sterile p200 pipette tip.

    • Wash with PBS to remove detached cells and replace with fresh media containing the test compound or vehicle control.

    • Image the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

    • Quantify the rate of wound closure by measuring the area of the gap over time using software like ImageJ.

2. Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

  • Protocol:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

    • Seed serum-starved cells in the upper chamber in serum-free media containing the test compound or vehicle.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Count the number of invaded cells in several fields of view under a microscope.

3. Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to extracellular matrix (ECM) components, a critical step in the formation of secondary tumors.

  • Protocol:

    • Coat a 96-well plate with an ECM protein (e.g., fibronectin, collagen I).

    • Block non-specific binding sites with BSA.

    • Pre-treat cancer cells with the test compound or vehicle.

    • Seed the treated cells into the coated wells and incubate for 1-2 hours.

    • Gently wash away non-adherent cells.

    • Quantify the number of adherent cells using a colorimetric (e.g., crystal violet) or fluorescent (e.g., Calcein-AM) assay.

In Vivo Models

1. Orthotopic Metastasis Model

This model closely recapitulates the natural progression of cancer, where a primary tumor forms in the correct organ microenvironment and spontaneously metastasizes.

  • Protocol:

    • Surgically implant cancer cells (e.g., 4T1-luc for breast cancer in BALB/c mice) into the corresponding organ (e.g., mammary fat pad).

    • Monitor primary tumor growth using calipers and bioluminescence imaging.

    • Once tumors are established, begin treatment with the pyrrolopyrimidine derivative or vehicle control.

    • At the study endpoint, excise the primary tumor and distant organs (e.g., lungs, liver).

    • Quantify metastatic burden in distant organs via bioluminescence imaging, histology (H&E staining), or by counting metastatic nodules.

2. Experimental Metastasis Model

This model is useful for studying the later stages of metastasis, including survival in circulation and colonization of distant organs.

  • Protocol:

    • Inject cancer cells directly into the bloodstream of immunocompromised mice (e.g., via the tail vein).

    • Administer the test compound or vehicle according to the desired treatment regimen.

    • Monitor for the development of metastases in target organs (e.g., lungs) using bioluminescence imaging.

    • At the study endpoint, harvest the organs and quantify the number and size of metastatic lesions.

Conclusion

Pyrrolopyrimidine derivatives represent a versatile and promising class of anti-metastatic agents with diverse mechanisms of action. This guide provides a framework for the preclinical validation of these compounds, emphasizing a comparative approach against established therapies. The detailed protocols and mechanistic insights are intended to empower researchers to rigorously evaluate the therapeutic potential of novel pyrrolopyrimidine derivatives and accelerate their translation into clinical applications for patients with metastatic cancer.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows it to effectively target the hinge region of various kinase ATP-binding sites.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering a comparative overview of its application in targeting different kinase families, supported by experimental data and detailed protocols for key biological assays.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Foundation for Diverse Kinase Inhibition

The core structure of 7H-pyrrolo[2,3-d]pyrimidine offers multiple points for chemical modification, each influencing the resulting analog's potency, selectivity, and pharmacokinetic properties. The primary positions for substitution are C4, C5, and N7, with modifications at the C2 and C6 positions also being explored. Understanding the impact of these substitutions is crucial for the rational design of next-generation inhibitors.

Structure-Activity Relationship (SAR) Insights Across Key Kinase Targets

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is evident in its successful application against a wide array of kinase targets implicated in cancer, inflammation, and other diseases.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling.[2] Dysregulation of JAK signaling is a hallmark of various autoimmune diseases and cancers. Several 7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with tofacitinib and baricitinib being FDA-approved.[3]

Key SAR observations for JAK inhibitors include:

  • C4 Position: Substitution with an amino group is critical for hinge binding. Further modification of this amino group with various moieties can modulate selectivity and potency.

  • N7 Position: The N7 position is often substituted with a cyclopentyl or other cyclic groups, which can enhance potency and improve pharmacokinetic properties. For instance, structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold led to the development of highly selective JAK3 inhibitors for rheumatoid arthritis.[4]

  • C5 Position: Introduction of substituents at the C5 position can be used to fine-tune selectivity among the JAK family members.

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, making it an attractive target for cancer therapy. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety have been identified as potent FAK inhibitors.[5]

  • Key Finding: The representative compound 25b from this series exhibited an IC50 of 5.4 nM against FAK and demonstrated significant anti-proliferative activity in cancer cell lines.[5] Molecular docking studies suggest that the dimethylphosphine oxide group forms crucial interactions within the FAK active site.[5]

p21-Activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival, migration, and invasion. Researchers have developed potent PAK4 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[6]

  • Lead Compound: Compound 5n emerged as a highly potent PAK4 inhibitor with an enzymatic IC50 of 2.7 nM and an IC50 of 7.8 nM in the MV4-11 cell line.[6] This compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[6]

RET Kinase

Mutations and fusions of the RET proto-oncogene are drivers in several cancers, including thyroid and non-small cell lung cancer. The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully employed to develop RET inhibitors.[3]

  • SAR Highlights: Extensive SAR studies revealed that modifications at the C4 and N7 positions significantly impact RET inhibition. Compounds 55 and 59 demonstrated low nanomolar enzymatic inhibition and potent activity in cellular assays, with GI50 values of 0.136 µM and 0.1067 µM, respectively.[3]

Comparative Analysis of Inhibitory Activity

To provide a clear comparison of the performance of different 7H-pyrrolo[2,3-d]pyrimidine analogs, the following table summarizes their inhibitory activities against their respective primary kinase targets.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular Activity (Cell Line)Cellular IC50/GI50 (nM)Reference
5n PAK42.7MV4-117.8[6]
5o PAK420.2MV4-1138.3[6]
25b FAK5.4A5493200[5]
55 RETLow nM-136
59 RETLow nM-106.7[3]
9a JAK30.29--[4]
12 Mps129MCF-7, 4T1-
13i CK1δ-RT-112Potent

Experimental Protocols for Key Biological Assays

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these 7H-pyrrolo[2,3-d]pyrimidine analogs.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with a total volume of 5 µL.[9]

    • The reaction mixture should contain the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for 1 hour.[10]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.[9]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.[10] The signal is proportional to the amount of ADP produced and thus the kinase activity.

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 Signal Generation A 1. Add Kinase, Substrate, ATP, and Inhibitor B 2. Incubate for 1 hour at RT A->B C 3. Add ADP-Glo™ Reagent B->C D 4. Incubate for 40 min at RT C->D E 5. Add Kinase Detection Reagent D->E F 6. Incubate for 30-60 min at RT E->F G 7. Measure Luminescence F->G

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[11]

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

    • Incubate the plate for 4 hours in a humidified atmosphere (37 °C, 5% CO2).[11]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.[11]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11]

  • Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]

Workflow Diagram:

G A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate for 4 hours C->D E 5. Add Solubilization Solution D->E F 6. Incubate Overnight E->F G 7. Measure Absorbance F->G

Caption: MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[6]

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them once with cold 1X PBS.[6]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.[6]

    • Add Annexin V-FITC and PI staining solutions.[6]

    • Incubate for 15-20 minutes at room temperature in the dark.[6]

  • Analysis:

    • Analyze the cells by flow cytometry.[5] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]

Workflow Diagram:

G A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and PI C->D E 5. Incubate for 15-20 min D->E F 6. Analyze by Flow Cytometry E->F G A 1. Treat and Harvest Cells B 2. Fix in Cold Ethanol A->B C 3. Wash and Resuspend B->C D 4. Stain with PI and RNase A C->D E 5. Incubate for 30 min D->E F 6. Analyze by Flow Cytometry E->F

References

A Comparative Guide to the Efficacy of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Zika Virus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Anti-ZIKV Therapeutics

The emergence of Zika virus (ZIKV), a mosquito-borne flavivirus, as a global public health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is often asymptomatic or results in a mild febrile illness; however, its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults, highlights the critical need for potent and specific antiviral agents. The ZIKV genome is a single-stranded, positive-sense RNA that encodes a single polyprotein, which is subsequently cleaved into three structural (Capsid, pre-membrane/membrane, and Envelope) and seven non-structural (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5) proteins. These proteins represent key targets for antiviral drug development.

This guide provides a comprehensive analysis of a promising class of anti-ZIKV compounds: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into their structure-activity relationships, compare their efficacy with other notable ZIKV inhibitors, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers in the field of antiviral drug discovery.

The Rise of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines as ZIKV Inhibitors

Recent drug discovery efforts have identified the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a promising starting point for the development of potent ZIKV inhibitors. Through screening of in-house compound libraries, a lead compound, designated as Compound 1 , was identified, exhibiting promising anti-ZIKV activity.[1] This discovery prompted extensive medicinal chemistry campaigns to explore the structure-activity relationships (SAR) of this scaffold, focusing on substitutions at the 4 and 7 positions.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the lead compound have revealed key structural features that govern antiviral potency. The core 7H-pyrrolo[2,3-d]pyrimidine structure is essential, with substitutions at positions 4 and 7 being critical for activity. Our analysis of the published data indicates that:

  • Substitution at Position 7: A benzyl group at this position is generally favored. The presence and position of electron-withdrawing groups on this benzyl ring significantly impact activity. For instance, a nitro or cyano group at the para-position of the benzyl ring often leads to enhanced potency.

  • Substitution at Position 4: A substituted benzylamine at this position is a common feature of the most active compounds. A meta-chloro substitution on this benzyl ring has been shown to be particularly beneficial for anti-ZIKV efficacy.

While the initial focus was on the 7H-pyrrolo[2,3-d]pyrimidine core, further research has demonstrated that alternative scaffolds, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine, can also serve as viable core structures, yielding compounds with comparable or even improved antiviral activity and reduced cytotoxicity.[1]

Quantitative Efficacy of Lead Derivatives

The anti-ZIKV efficacy of these derivatives has been rigorously evaluated using cell-based assays. The following table summarizes the key data for the lead compound and some of its most potent analogs.

CompoundCore ScaffoldR1 (Position 7)R2 (Position 4)EC50 (µM) (Titer Reduction)CC50 (µM) (Vero Cells)Selectivity Index (SI)
1 7H-pyrrolo[2,3-d]pyrimidine4-Nitrobenzyl3-Chlorobenzylamine5.2120.03.8
8 7H-pyrrolo[2,3-d]pyrimidine4-Cyanobenzyl3-Chlorobenzylamine2.0018.29.1
11 7H-pyrrolo[2,3-d]pyrimidine4-Nitrobenzyl3-Fluorobenzylamine1.8316.59.0
30 9H-purine4-Nitrobenzyl3-Chlorobenzylamine12.4 (EC90)49.3>3.9

Data extracted from Li et al., Molecules, 2018.[1]

Experimental Protocols for Efficacy Evaluation

The objective assessment of antiviral efficacy relies on standardized and well-controlled experimental procedures. The following protocols are representative of those used to evaluate the 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Cell Lines and Virus
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral screening due to their high susceptibility to infection and clear cytopathic effect (CPE) development.

  • Virus Strain: A contemporary ZIKV strain, such as one from the Asian/American lineage (e.g., GZ01/2016), is used to ensure clinical relevance.

Antiviral Activity Assay (Titer Reduction Assay)

This "gold standard" assay quantifies the reduction in infectious virus particles produced in the presence of the test compound.

  • Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Infection: Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.

  • Compound Treatment: After a 2-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Supernatant Collection: Harvest the cell culture supernatants.

  • Plaque Assay: Determine the viral titer in the supernatants by performing a plaque assay on fresh monolayers of BHK-21 cells.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve of viral titer reduction versus compound concentration.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

  • Cell Seeding: Seed Vero cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Cell Viability Measurement: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_Antiviral_Assay Antiviral Activity (Titer Reduction) cluster_Cytotoxicity_Assay Cytotoxicity A1 Seed Vero Cells A2 Infect with ZIKV (MOI 0.1) A1->A2 A3 Add Compound Dilutions A2->A3 A4 Incubate (48h) A3->A4 A5 Harvest Supernatant A4->A5 A6 Plaque Assay on BHK-21 A5->A6 A7 Calculate EC50 A6->A7 Result Determine Selectivity Index (SI = CC50 / EC50) A7->Result C1 Seed Vero Cells C2 Add Compound Dilutions C1->C2 C3 Incubate (48h) C2->C3 C4 Cell Viability Assay (MTT) C3->C4 C5 Calculate CC50 C4->C5 C5->Result

Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.

Mechanism of Action: An Unresolved Question

A significant aspect of the 7H-pyrrolo[2,3-d]pyrimidine derivatives is that their precise molecular target in the ZIKV replication cycle is yet to be elucidated.[1] The observation that these compounds also exhibit activity against Dengue virus suggests a potentially conserved mechanism of action among flaviviruses.[1]

Potential viral targets for anti-flaviviral drugs include:

  • NS3 Helicase/Protease: This multifunctional enzyme is crucial for polyprotein processing and viral RNA replication.

  • NS5 RNA-dependent RNA polymerase (RdRp): The viral polymerase is a prime target for nucleoside and non-nucleoside inhibitors.

  • NS5 Methyltransferase (MTase): This enzyme is involved in capping the viral RNA, which is essential for its stability and translation.

Host factors involved in the viral life cycle are also potential targets. The original researchers propose the use of unbiased techniques like activity-based protein profiling (ABPP) to identify the molecular target of these promising compounds.[1]

Comparative Efficacy with Other ZIKV Inhibitors

To contextualize the performance of the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, it is essential to compare them with other classes of compounds investigated for anti-ZIKV activity. The following table provides a comparative overview of their efficacy in Vero cells.

Compound ClassExample CompoundMechanism of ActionEC50 (µM) in Vero CellsCC50 (µM) in Vero CellsSelectivity Index (SI)
7H-pyrrolo[2,3-d]pyrimidine Compound 8 Unknown2.0018.29.1
Nucleoside AnalogSofosbuvir NS5 RdRp Inhibition~4 (in Huh7 cells)>100>25
Nucleoside AnalogNITD008 NS5 RdRp Inhibition0.137 - 0.241>10>41
Adenosine AnalogBCX4430 NS5 RdRp Inhibition3.8 - 11.7 (µg/mL)>325.5 - 11.6
Endocytosis InhibitorChloroquine Blocks endosomal acidification9.8294.959.7

EC50 and CC50 values for comparator drugs are sourced from various publications and may have been determined under slightly different experimental conditions.[2][3][4][5]

This comparison reveals that while the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit potent anti-ZIKV activity, some nucleoside analogs like NITD008 show a higher selectivity index. However, the novel scaffold of the pyrrolo[2,3-d]pyrimidines offers a distinct advantage in terms of chemical diversity and the potential for further optimization to improve their therapeutic window.

Zika Virus Life Cycle and Potential Drug Targets

ZIKV_Lifecycle cluster_Cell Host Cell cluster_Inhibitors Inhibitor Targets Entry Entry via Endocytosis Uncoating Uncoating (low pH) Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (in ER) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release (Exocytosis) Assembly->Release Chloroquine Chloroquine Chloroquine->Uncoating Inhibits acidification Pyrrolo 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines (Target Unknown) Pyrrolo->Replication Putative Target Nucleosides Sofosbuvir, NITD008, BCX4430 Nucleosides->Replication Inhibit NS5 RdRp

Caption: Simplified ZIKV life cycle and potential targets for inhibitors.

Conclusion and Future Directions

The 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives represent a novel and promising chemotype for the development of anti-ZIKV therapeutics. Their low micromolar efficacy and the potential for scaffold hopping to improve their selectivity index make them attractive candidates for further investigation. The primary hurdle remains the elucidation of their precise mechanism of action. Future studies employing techniques such as activity-based protein profiling, genetic selection of resistant mutants, and in silico modeling will be crucial to identify their molecular target. A definitive understanding of their mechanism will not only facilitate the rational design of more potent and selective analogs but also contribute to a deeper understanding of the molecular vulnerabilities of the Zika virus.

References

In Vitro vs. In Vivo Activity of Pyrrolopyrimidine-Based Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies like protein kinase inhibitors.[1][2] While in vitro assays provide crucial initial data on a compound's potency and mechanism, these results often diverge from in vivo outcomes. This guide provides an in-depth comparison of in vitro and in vivo activity for pyrrolopyrimidine-based drugs, offering field-proven insights into experimental design, data interpretation, and the translational challenges that researchers face. We will explore the causality behind experimental choices, present detailed protocols, and discuss the critical factors that bridge the gap between the petri dish and preclinical models.

Introduction to Pyrrolopyrimidine-Based Drugs

Pyrrolopyrimidines are heterocyclic compounds structurally analogous to purines, allowing them to function as effective antimetabolites and competitors for ATP-binding sites in enzymes.[1][3] This characteristic has made them a privileged scaffold in the design of inhibitors for protein kinases, which play a pivotal role in cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug development.[3][4] Several pyrrolopyrimidine-based drugs are commercially available or in clinical trials for treating various cancers and inflammatory diseases.[2][5][6]

The journey from a promising compound in a lab assay to a clinically effective drug is fraught with challenges. A primary hurdle is the translation of in vitro potency to in vivo efficacy.[7] This guide is designed to help researchers navigate this complex interface by providing a clear, objective comparison of these two essential evaluation paradigms.

The Fundamental Divide: Understanding In Vitro vs. In Vivo Paradigms

The core difference between in vitro and in vivo studies lies in the complexity of the biological system being tested.

The Controlled Environment: In Vitro Assays

In vitro ("in the glass") experiments are performed in a controlled, artificial environment outside of a living organism. These include:

  • Biochemical Assays: These test the direct interaction between a drug and its purified molecular target, such as a kinase enzyme. They are invaluable for determining direct potency (e.g., IC50) and mechanism of action.

  • Cell-Based Assays: These use cultured human or animal cells to assess a drug's effect in a more complex, albeit still isolated, biological context. They can measure cellular outcomes like proliferation, apoptosis, or the inhibition of a specific signaling pathway.

Strengths: High-throughput, cost-effective, excellent for establishing direct target engagement and structure-activity relationships (SAR).[8] Limitations: Lack of physiological complexity. These systems cannot account for pharmacokinetics (ADME), off-target effects in a whole organism, or the influence of a complex microenvironment.[9][10]

The Complex System: In Vivo Models

In vivo ("within the living") experiments are conducted in whole, living organisms, most commonly in preclinical studies using animal models (e.g., mice).

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, allowing for the study of a drug's effect on a human tumor within a living system.[11][12]

  • Pharmacokinetic (PK) Studies: These studies measure how the body processes a drug—its absorption, distribution, metabolism, and excretion (ADME).

Strengths: Provide a holistic view of a drug's efficacy, toxicity, and metabolic profile in a complex biological system. Essential for determining a therapeutic window and predicting clinical outcomes. Limitations: Expensive, low-throughput, time-consuming, and subject to ethical considerations. Interspecies differences can sometimes limit direct translation to humans.[13][14]

Visualizing the Science: Pathways and Workflows

Understanding the context in which these drugs operate and how they are tested is crucial. The following diagrams illustrate a key signaling pathway targeted by many pyrrolopyrimidine inhibitors and the typical drug discovery workflow.

JAK-STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Drug Pyrrolopyrimidine Inhibitor Drug->JAK Inhibition

Caption: Figure 1: A diagram of the JAK-STAT pathway, often targeted by pyrrolopyrimidine kinase inhibitors.

Drug_Discovery_Workflow Figure 2: Drug Discovery & Development Workflow Discovery Target ID & Validation HTS High-Throughput Screening (HTS) Discovery->HTS LeadGen Lead Generation (In Vitro Assays) HTS->LeadGen LeadOpt Lead Optimization (In Vitro & PK) LeadGen->LeadOpt Iterative SAR Preclinical Preclinical (In Vivo Models) LeadOpt->Preclinical Candidate Selection Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing

Caption: Figure 2: The transition from in vitro screening to in vivo validation in drug development.

Case Study: Comparing In Vitro Potency with In Vivo Efficacy

Let's consider three hypothetical pyrrolopyrimidine-based JAK inhibitors (PYR-A, PYR-B, PYR-C) to illustrate the translation from lab bench to preclinical model.

CompoundIn Vitro JAK1 IC50 (nM)In Vitro Cell Proliferation EC50 (nM)In Vivo Tumor Growth Inhibition (TGI %) @ 50 mg/kgKey Observation
PYR-A 55085%Good correlation between in vitro potency and in vivo efficacy.
PYR-B 22515%Potent in vitro, but poor in vivo activity, suggesting a PK/PD issue.
PYR-C 15080075%Moderate in vitro potency, but excellent in vivo efficacy, suggesting high bioavailability or target accumulation.

Data is illustrative and for educational purposes.

This table highlights a critical concept: in vitro potency does not always equal in vivo efficacy. PYR-B is a classic example of a compound that fails during development due to poor pharmacokinetic properties, a common challenge for kinase inhibitors.[15] Conversely, PYR-C demonstrates that a compound with moderate in vitro activity can be highly effective in vivo, perhaps due to favorable ADME characteristics.

Key Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below are condensed, foundational protocols for key assays.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a generic method for determining a compound's IC50 against a purified kinase.

  • Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Serially dilute the pyrrolopyrimidine inhibitor in DMSO, then further in kinase buffer.

    • Prepare a solution of purified recombinant kinase and a suitable substrate (e.g., a peptide).

  • Reaction:

    • In a 96- or 384-well plate, add the kinase and substrate solution.

    • Add the diluted inhibitor solutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Initiate the kinase reaction by adding a solution of ATP.[16][17] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection & Analysis:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify substrate phosphorylation. Common methods include radioactive assays (32P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET).[18]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate anti-cancer efficacy.[11][12]

  • Cell Implantation:

    • Culture a human cancer cell line known to be dependent on the target kinase.

    • Harvest cells and resuspend them in a sterile medium, often mixed with Matrigel® to support tumor formation.[11]

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[11][12]

  • Tumor Growth and Treatment:

    • Monitor the mice daily for health and tumor growth.[11]

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into vehicle control and treatment groups.

    • Administer the pyrrolopyrimidine drug or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Data Collection and Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

    • Record the body weight of each mouse as a measure of general toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.

Bridging the Chasm: Why In Vitro Doesn't Always Predict In Vivo

The discrepancy between a controlled lab assay and a complex living system is the single biggest challenge in drug discovery.[7][8] Understanding these factors is key to developing successful drugs.

  • ADME (Absorption, Distribution, Metabolism, Excretion): This is the most common reason for failure. A drug may be highly potent in vitro but have poor oral absorption, be rapidly metabolized by the liver, fail to distribute to the tumor site, or be quickly excreted.[9][15]

  • The Tumor Microenvironment (TME): In vitro cell cultures are homogenous, whereas solid tumors are complex ecosystems.[19] The TME consists of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, and the extracellular matrix.[20][21][22] These components can create physical barriers to drug penetration, secrete factors that promote drug resistance, or create hypoxic (low oxygen) conditions that reduce drug efficacy.[19][[“]]

  • Off-Target Effects: A drug may have unforeseen interactions with other kinases or proteins in the body, leading to toxicity or an altered efficacy profile that would not be observed in a purified in vitro system.

  • Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free" or unbound fraction of the drug is available to act on the tumor. A compound that is highly potent in vitro but has very high plasma protein binding may have an insufficient free concentration in vivo to be effective.[24]

A Senior Scientist's Perspective: Best Practices for Integration

To improve the probability of success, researchers must think about the in vivo context from the earliest stages of discovery.

  • Frontload ADME Screening: Incorporate early in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability assays like Caco-2) alongside potency screening. This helps eliminate compounds with fatal PK flaws early on.[15][25]

  • Use Physiologically Relevant Models: Whenever possible, move beyond simple 2D cell culture. 3D models like spheroids or organoids can better mimic the TME and provide more predictive data.[9]

  • Establish a PK/PD Relationship: In in vivo studies, it's not enough to know if the tumor shrank. You must also measure drug concentrations in the plasma and tumor tissue and correlate them with a biomarker of target inhibition. This establishes a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is critical for understanding if the drug is engaging its target effectively at a given dose.

  • Embrace the Iterative Cycle: The relationship between in vitro and in vivo studies should be a feedback loop. If an in vivo study fails, use the data (e.g., high clearance, low exposure) to inform the design of the next generation of compounds in your in vitro assays.

Conclusion

The development of pyrrolopyrimidine-based drugs, like all targeted therapies, relies on a synergistic relationship between in vitro and in vivo evaluation. In vitro assays provide the foundational data on potency and mechanism, while in vivo models test the compound in the crucible of real-world biological complexity. By understanding the strengths and limitations of each paradigm, anticipating the translational challenges, and designing intelligent, integrated experimental plans, researchers can more effectively bridge the gap between a promising molecule and a life-changing medicine.

References

comparing the efficacy of different palladium catalysts for coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth comparison of palladium catalysts for cross-coupling reactions. The focus is on delivering not just data, but a foundational understanding of why certain catalysts excel in specific contexts, empowering you to make informed decisions for your synthetic challenges.

The Central Role of Palladium in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with unparalleled efficiency and selectivity.[1][2] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The success of any coupling reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—hinges critically on the choice of the palladium catalyst system, which typically comprises a palladium source and a supporting ligand.[4] This choice dictates reaction yields, substrate scope, functional group tolerance, and overall process efficiency.[4][5]

Understanding the Palladium Catalyst Toolkit: Precursors and Ligands

The catalytic activity of a palladium system is not derived from the palladium salt alone but from the nature of the active Pd(0) species generated in situ. This active catalyst is stabilized and modulated by ancillary ligands.

Palladium Precursors: From Simple Salts to Advanced Precatalysts

The journey to the active Pd(0) catalyst begins with a stable palladium precursor.

  • Simple Salts (Pd(OAc)₂, PdCl₂, Pd₂(dba)₃): These are common starting points. For instance, Pd(OAc)₂ is often more efficient than Pd(0) sources like Pd(PPh₃)₄ in Heck reactions because it can more readily form the active, unstable Pd(0)(PPh₃)₂ species.[6] However, their activation can be complex, sometimes involving the phosphine ligand itself as a reducing agent, which can alter the precise ligand-to-metal ratio.[2]

  • Well-Defined Precatalysts: A major advance in the field has been the development of stable, well-defined Pd(II) precatalysts that generate the active Pd(0) species in a controlled and predictable manner.[3][7] This approach avoids the use of excess ligands, which can inhibit catalysis.[3]

    • Buchwald Precatalysts (G1-G4): This family of precatalysts, based on biarylphosphine ligands, has revolutionized cross-coupling. Each generation offers improvements in stability, ease of activation, and scope. For example, second-generation (G2) precatalysts can be activated at room temperature with weak bases, while third (G3) and fourth (G4) generations offer enhanced solution stability and accommodate a broader range of bulky ligands.[8][9]

    • PEPPSI-type Precatalysts: Often used with N-heterocyclic carbene (NHC) ligands, these are particularly robust and effective.[10]

The Power of the Ligand: Steering Reactivity and Stability

The ligand is arguably the most critical component for tuning the catalyst's performance. Sterically bulky, electron-rich ligands are typically required to promote the key steps of oxidative addition and reductive elimination.[3][7]

  • Phosphine Ligands:

    • Monodentate Phosphines: Simple triarylphosphines like PPh₃ were used historically but have been largely superseded.[7] The modern era is dominated by bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(tBu)₃).[7][11] These ligands stabilize the monoligated Pd(0)L species, which is often the most active catalyst, and accelerate the catalytic cycle.[12]

    • Bidentate Phosphines: Ligands like dppf, dppe, and Xantphos are popular choices.[2][10] Their "bite angle" (the P-Pd-P angle) significantly influences reactivity.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, SIPr) are strong σ-donors that form very stable bonds with palladium.[3] This stability makes them excellent alternatives to phosphines, particularly for challenging couplings or when catalyst longevity is critical.[13][14]

Comparative Efficacy Across Key Coupling Reactions

The optimal catalyst system is highly dependent on the specific transformation. Below is a comparative overview based on experimental data for common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples an organoboron reagent with an organic halide. It is renowned for its mild conditions and tolerance of diverse functional groups.[15][16]

Catalyst SystemElectrophileNucleophileConditionsYieldKey Advantages/Disadvantages
Pd(PPh₃)₄ Aryl Iodide/BromidePhenylboronic acidK₃PO₄, 1,4-Dioxane/H₂O, 90°CGoodClassic, reliable for simple substrates. Less effective for chlorides.
PdCl₂(dppf) Aryl Iodide/BromidePhenylboronic acidK₂CO₃, DME, 80°CHighA workhorse catalyst, good for many applications.[5]
Pd(OAc)₂ / SPhos Aryl ChloridePhenylboronic acidK₃PO₄, Toluene, 100°CHighExcellent for challenging, less reactive aryl chlorides due to the bulky, electron-rich ligand.[5]
G3-Buchwald Precatalyst / SPhos Heteroaryl ChlorideVarious Boronic AcidsK₃PO₄, Dioxane, 80°CExcellentHighly active, broad scope, low catalyst loading.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for forming C-N bonds, crucial for synthesizing arylamines found in many pharmaceuticals.[17][18] The choice of ligand is paramount for success.[19]

Catalyst SystemAryl HalideAmineConditionsYieldKey Advantages/Disadvantages
Pd₂(dba)₃ / BINAP Aryl BromideSecondary AmineNaOt-Bu, Toluene, 100°CGoodEarly generation system, requires higher temperatures.
Pd(OAc)₂ / XPhos Aryl ChloridePrimary/Secondary AmineK₃PO₄, t-BuOH, 110°CHighBroadly applicable, effective for difficult substrates.[5]
[Pd(IPr*OMe)(acac)Cl] Deactivated Aryl ChlorideAnilineK₃PO₄, Dioxane, 100°CExcellentHighly active NHC-based catalyst for challenging aminations.[14]
G3-Buchwald Precatalyst / RuPhos Aryl ChloridePrimary AlkylamineLiHMDS, THF, RTExcellentAllows for low-temperature coupling, preserving sensitive functional groups.[12]
Sonogashira Coupling (C-C Bond Formation)

This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[20][21] Copper-free versions have also been developed to avoid undesirable alkyne homocoupling.[20]

Catalyst SystemAryl HalideAlkyneConditionsYieldKey Advantages/Disadvantages
Pd(PPh₃)₂Cl₂ / CuI Aryl IodidePhenylacetyleneEt₃N, THF, RTHighThe classic, highly effective Sonogashira protocol.[5][13]
Pd(PPh₃)₄ / CuI Aryl BromidePhenylacetylenei-Pr₂NH, Toluene, 80°CGoodStandard conditions, reliable for many substrates.
PdCl₂(dppf) / CuI Aryl IodideTerminal AlkyneEt₃N, DMF, 60°CHighBidentate ligand can offer enhanced stability.[22]
[Bis-imidazolyl]-Pd complex Aryl IodideTerminal AlkynePiperidine, DMF, 110°C (Copper-free)ExcellentEffective copper-free system with very low catalyst loading (0.02 mol%).[22]

Mechanistic Causality: Why Catalyst Choice Matters

Understanding the catalytic cycle is key to rational catalyst selection.[1] While specific details vary, the general cycle for cross-coupling involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.[1][15]

dot digraph "Catalytic_Cycle" { graph [rankdir="RL", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="R¹-Pd(II)(L)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Complex [label="R¹-Pd(II)(L)-R²", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for centering the cycle label center_node [shape=plain, label="Catalytic Cycle", fontname="Arial", fontsize=14, fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition\n(R¹-X)", color="#34A853"]; OA_Complex -> TM_Complex [label=" Transmetalation\n(R²-M)", color="#34A853"]; TM_Complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853", pos="e,s"];

// Product Label TM_Complex -> center_node [label=" R¹-R²\n(Product)", arrowhead=none, style=dashed, color="#5F6368"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition (OA): The Pd(0) species inserts into the aryl-halide (R-X) bond. This is often the rate-determining step.[23][24] Electron-rich, bulky ligands accelerate this step by stabilizing the electron-deficient Pd(II) transition state and promoting a monoligated Pd(0)L active species.[7] This is why ligands like SPhos or P(tBu)₃ are effective for unreactive aryl chlorides.

  • Transmetalation: The R² group is transferred from an organometallic reagent (e.g., R²-B(OH)₂ in Suzuki coupling) to the palladium center. The choice of base is critical here, as it facilitates the formation of a more reactive organoboron species.

  • Reductive Elimination (RE): The two coupled fragments (R¹ and R²) are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. This step is also accelerated by bulky ligands, which create steric crowding around the metal center.[3]

Experimental Protocol: A Self-Validating System for Catalyst Comparison

To objectively compare catalyst efficacy, a standardized experimental protocol is essential. Here, we outline a procedure for a model Suzuki-Miyaura reaction.

Objective: To compare the efficacy of Catalyst A (e.g., Pd(PPh₃)₄) and Catalyst B (e.g., a G3-Buchwald Precatalyst/SPhos system) for the coupling of 4-chloroanisole with phenylboronic acid.

Workflow Diagram:

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Substrates, Base, Solvent"]; Catalyst [label="Add Catalyst A or B\n(e.g., 1 mol%)"]; Reaction [label="Heat to 100°C\nMonitor by GC/LC-MS"]; Quench [label="Quench Reaction\n(e.g., add H₂O)"]; Workup [label="Aqueous Workup\n& Extraction"]; Analysis [label="Analyze Crude Mixture\n(GC for yield)"]; Purify [label="Purify Product\n(Column Chromatography)"]; Characterize [label="Characterize Pure Product\n(NMR, MS)"];

// Edges Setup -> Reagents; Reagents -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Analysis; Analysis -> Purify; Purify -> Characterize; } dot Caption: Standard workflow for comparing palladium catalyst performance.

Step-by-Step Methodology:

  • Preparation: To two separate oven-dried reaction vials equipped with stir bars, add phenylboronic acid (1.2 equiv.) and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the vials with septa and purge with argon or nitrogen for 10 minutes. This is critical as the active Pd(0) species can be sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloroanisole (1.0 equiv.) and the chosen solvent (e.g., toluene, 0.5 M).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Catalyst A (1 mol %) to one vial and Catalyst B (1 mol %) to the other. Using a precatalyst like the Buchwald system ensures an accurate ligand:palladium ratio.

  • Reaction: Place both vials in a preheated oil bath or heating block at 100°C and stir vigorously.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate. This provides the turnover frequency (TOF), a measure of catalyst speed.[25][26]

  • Workup & Analysis: After 24 hours (or once the reaction is complete), cool the reactions to room temperature, quench with water, and perform a standard aqueous workup. The final yield can be determined by quantitative NMR or gas chromatography. The total number of moles of product formed per mole of catalyst gives the turnover number (TON), a measure of catalyst lifetime and efficiency.[25][26]

A Practical Guide to Catalyst Selection

Choosing the right catalyst involves balancing reactivity, cost, stability, and the specific demands of the substrates.

dot digraph "Catalyst_Selection_Tree" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start: Define Coupling Reaction\n(Substrates, Functional Groups)"]; halide [label="What is the Aryl Halide?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iodide_bromide [label="Iodide or Bromide"]; chloride [label="Chloride or Tosylate"]; simple_cat [label="Try standard catalysts:\nPd(PPh₃)₄, PdCl₂(dppf)"]; advanced_cat [label="Use advanced catalyst system:\nBulky Ligand (SPhos, XPhos) or NHC"]; precatalyst [label="Consider a precatalyst\n(e.g., Buchwald G3/G4)\nfor reproducibility and high activity"]; temp_sensitive [label="Are substrates\ntemperature sensitive?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_temp [label="Use highly active system\nfor low temp coupling\n(e.g., Pd/RuPhos)"]; robust [label="Standard heating is acceptable"];

// Edges start -> halide; halide -> iodide_bromide [label="Reactive"]; halide -> chloride [label="Unreactive"]; iodide_bromide -> simple_cat; chloride -> advanced_cat; advanced_cat -> precatalyst; simple_cat -> temp_sensitive; precatalyst -> temp_sensitive; temp_sensitive -> low_temp [label="Yes"]; temp_sensitive -> robust [label="No"]; } dot Caption: Decision tree for selecting an appropriate palladium catalyst system.

Key Considerations:

  • For reactive halides (iodides, bromides): Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient and cost-effective.[4]

  • For challenging halides (chlorides, tosylates): Activation of the C-X bond is difficult and requires a highly active catalyst. Use systems with bulky, electron-rich phosphine ligands (like SPhos, XPhos) or robust NHC ligands.[4][27] Well-defined precatalysts are highly recommended here for optimal results.[12]

  • For temperature-sensitive substrates: Employ a highly active catalyst system that operates at lower temperatures, such as those based on the Buchwald ligands.[12]

  • For industrial applications: Catalyst loading (often expressed in ppm), stability, and reusability are paramount.[28] Heterogeneous catalysts or highly robust homogeneous systems are preferred.[20][29]

By understanding the interplay between the palladium source, the ligand, and the reaction mechanism, researchers can move beyond trial-and-error and strategically select the optimal catalyst to drive their synthetic innovations forward.

References

Bridging the Virtual and the Real: A Guide to the Experimental Validation of Molecular Docking for Pyrrolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method for predicting the binding orientation and affinity of small molecules, such as the versatile pyrrolopyrimidine scaffold, to their protein targets. However, the predictions generated by these in silico models are fundamentally theoretical. Their true value is only realized when rigorously validated by empirical, experimental data. A computational prediction, no matter how compelling, remains a hypothesis until proven in the laboratory.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to effectively validate molecular docking studies with robust experimental data, using the medicinally significant pyrrolopyrimidine class of molecules as a central example. We will move beyond a simple recitation of protocols to explain the causal links between computational predictions and experimental outcomes, ensuring a self-validating and trustworthy workflow.

The In Silico Starting Point: Molecular Docking of Pyrrolopyrimidines

Molecular docking predicts how a ligand, like a pyrrolopyrimidine derivative, fits into the binding site of a target protein, typically a kinase, and estimates the strength of the interaction via a "docking score." This score is a calculated approximation of binding free energy. While invaluable for prioritizing compounds, it's crucial to understand that these scores are not direct equivalents of experimental affinity or potency.[1][2] The reasons for potential discrepancies are numerous and include the simplifications in scoring functions, the treatment of protein flexibility, and the absence of solvation effects.[1]

A typical docking workflow is a multi-step process that requires careful execution to generate meaningful hypotheses.

cluster_prep Preparation Phase cluster_exec Execution & Analysis PDB 1. Receptor Preparation (e.g., Kinase from PDB) - Remove water - Add hydrogens - Define binding site DOCK 3. Docking Simulation - Flexible ligand, rigid receptor - Search algorithm explores poses PDB->DOCK LIG 2. Ligand Preparation (Pyrrolopyrimidine Series) - Generate 3D conformers - Assign partial charges LIG->DOCK SCORE 4. Scoring & Ranking - Scoring function estimates  binding energy (kcal/mol) - Rank compounds by score DOCK->SCORE HYPOTHESIS HYPOTHESIS SCORE->HYPOTHESIS Generates Testable Hypothesis

Caption: A generalized workflow for molecular docking studies.

The output of this process is a ranked list of pyrrolopyrimidine compounds, prioritized by their docking scores, and a set of predicted binding poses. This is the hypothesis that must now be tested experimentally. A common predicted interaction for pyrrolopyrimidine kinase inhibitors involves hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the backbone of the kinase "hinge" region, a critical anchoring point for many inhibitors.

cluster_protein Kinase Hinge Region (Backbone) cluster_ligand Pyrrolopyrimidine Core ALA Ala GLU Glu PYRIMIDINE_N1 N GLU->PYRIMIDINE_N1 H-Bond PYRROLO N-H PYRROLO->ALA H-Bond PYRIMIDINE_N3 N

Caption: Key hydrogen bonds for a pyrrolopyrimidine inhibitor.

The Experimental Proving Ground: From Theory to Tangible Data

To validate the docking results, a suite of experimental assays is required. These assays move from measuring the direct functional effect of the compound on the target protein to assessing its binding affinity.

In Vitro Enzyme Inhibition Assays: The IC50 Value

The most direct functional validation is to measure how effectively the prioritized compounds inhibit the activity of the target enzyme.[3] For pyrrolopyrimidines, which frequently target protein kinases, various in vitro kinase assays are the gold standard.[4][5][6] These assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The primary output is the IC50 (half-maximal inhibitory concentration) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

This protocol outlines the steps to determine the IC50 value for a pyrrolopyrimidine inhibitor against a specific kinase.

  • Compound Preparation: Create a serial dilution of the pyrrolopyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range across 10-12 points.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the appropriate buffer.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Initiation of Reaction: Add a solution containing ATP to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability.[7] Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the amount of remaining ATP. The enzyme luciferase uses the remaining ATP to produce light.

  • Data Acquisition: Read the luminescence signal on a plate reader. High luminescence indicates low kinase activity (high inhibition) because less ATP was consumed.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Biophysical Assays: Quantifying Binding Affinity (Kd and Ki)

While IC50 is a measure of functional potency, it is not a direct measure of binding affinity. It can be influenced by experimental conditions like enzyme and substrate concentrations.[8] To get a true measure of how tightly a compound binds to its target, we determine the dissociation constant (Kd) or the inhibition constant (Ki) .[9][10]

  • Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex.[9][11] It is a more intrinsic measure of affinity than IC50.[8] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the substrate.[10]

  • Kd (Dissociation Constant): This is the most direct measure of binding affinity, representing the concentration at which 50% of the target protein is bound by the ligand at equilibrium.[11] It is typically measured using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are independent of enzyme activity.[9]

Synthesizing the Data: The Correlation Analysis

The ultimate goal of the validation process is to determine if the computational predictions correlate with the experimental results. A strong correlation suggests the docking protocol is accurately modeling the interactions for this specific chemical series and target, lending confidence to its use for predicting the activity of new, unsynthesized analogs.

It is important to note that a perfect linear correlation is rare.[12] However, a good rank-ordering, where the most potent compounds experimentally are also among the top-scoring compounds in docking, is a strong sign of a successful model.[13][14]

Data Comparison Table

The data should be compiled into a clear, comparative table. For statistical analysis, IC50 and Ki values are often converted to their negative logarithmic values (pIC50 and pKi).

Compound IDDocking Score (kcal/mol)IC50 (nM)pIC50 (-logIC50)Ki (nM)
PYR-001-10.5157.827.2
PYR-002-9.8457.3521.6
PYR-003-9.51106.9652.9
PYR-004-8.28506.07408.7
PYR-005-7.1>10,000<5.0>4800

This is a hypothetical dataset for illustrative purposes.

From this table, a clear trend emerges: as the docking score becomes less favorable (less negative), the inhibitory activity decreases (IC50 and Ki increase). This positive correlation validates the initial docking setup.

The Complete Validation Workflow

The entire process, from computational modeling to experimental validation and data correlation, forms a closed loop that strengthens the drug discovery cascade.

DOCK Molecular Docking (Prediction of Binding Affinity) RANK Rank Pyrrolopyrimidines (Based on Docking Score) DOCK->RANK SYNTH Synthesize Top-Ranked Compounds RANK->SYNTH CORRELATE Correlate Docking Scores with Experimental Data RANK->CORRELATE ASSAY Experimental Assays (In Vitro IC50, Ki, Kd) SYNTH->ASSAY ASSAY->CORRELATE VALID Validated Model CORRELATE->VALID Good Correlation INVALID Refine Docking Protocol (e.g., change scoring function, adjust binding site) CORRELATE->INVALID Poor Correlation VALID->DOCK Use for New Designs INVALID->DOCK Re-run Docking

Caption: The iterative cycle of computational prediction and experimental validation.

Conclusion and Best Practices

The validation of molecular docking studies with experimental data is a cornerstone of modern, structure-based drug design. It transforms computational hypotheses into actionable, data-driven insights. For scaffolds like pyrrolopyrimidines, this process is critical for efficiently navigating chemical space and optimizing lead compounds.

Key Best Practices:

  • Target-Specific Validation: Always perform a validation study for your specific protein target and ligand class before embarking on a large-scale virtual screening campaign.[15][16] There is no universally superior docking program or scoring function.

  • Orthogonal Experimental Methods: Use multiple, complementary experimental techniques (e.g., functional inhibition and direct binding assays) to build a robust and comprehensive dataset.

  • Critical Data Interpretation: Understand the inherent limitations of both computational and experimental methods. Do not expect a perfect correlation, but rather look for meaningful trends that can guide your design strategy.

  • Embrace the Iterative Process: View the validation workflow as a cycle. A poor correlation is not a failure; it is an opportunity to refine the computational model, leading to more accurate predictions in the next round of design.

By rigorously adhering to these principles, researchers can confidently leverage the power of molecular docking, ensuring that their in silico efforts are firmly grounded in experimental reality, ultimately accelerating the journey from a virtual hit to a viable drug candidate.

References

A Comparative Guide to the Cytotoxicity of Substituted Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolopyrimidine Scaffold in Oncology

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of the natural purine ring system, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to interact with a multitude of ATP-binding sites in enzymes, particularly kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The versatility of the pyrrolopyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cytotoxic effects of different substituted pyrrolopyrimidines against various cancer cell lines, supported by experimental data from peer-reviewed studies.

The Pyrrolopyrimidine Core: A Foundation for Diversity

The fundamental structure of pyrrolo[2,3-d]pyrimidine offers several key positions for chemical modification. Understanding these positions is crucial for interpreting structure-activity relationships (SAR).

Pyrrolopyrimidine_Scaffold cluster_core Pyrrolo[2,3-d]pyrimidine Core P R1 R1 (C2) R2 R2 (C4) R3 R3 (N7) R4 R4 (C5/C6)

Caption: General structure of the pyrrolo[2,3-d]pyrimidine scaffold indicating key substitution points.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of pyrrolopyrimidine derivatives is highly dependent on the nature and position of their substituents. The following sections compare the effects of various substitutions based on published data.

Substitutions at the C2 and C4 Positions

Modifications at the C2 and C4 positions of the pyrimidine ring significantly influence the molecule's interaction with target enzymes and its overall cytotoxic profile.

  • Impact of Phenyl Groups: The introduction of a phenyl group at the C2 position has been shown to enhance antitumor activity.[1] Further substitution on this phenyl ring, particularly with halogens, can increase potency. For instance, a 4-chlorophenyl group at C2 is a common feature in active compounds.[2] One study found that derivative 12n , which incorporates a 2-(4-chlorophenyl) group, exhibited high activity against the HeLa cervical cancer cell line with an IC50 value of 6.55 ± 0.31 µM.[2]

  • Halogenation: The strategic placement of halogen atoms (F, Cl, Br, I) is a well-established method to enhance the potency of kinase inhibitors.[3] Halogens can modulate the electronic properties of the molecule and form key interactions within the ATP-binding pocket of kinases.

    • Pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C4 position of a phenyl ring demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM.[1]

    • In another series, the presence of halogens (Br, I) at the C3 position of the pyrrole ring also proved beneficial for cytotoxicity.[1]

The Role of the N7 Substituent

The N7 position of the pyrrole ring provides another critical handle for modification, often influencing solubility and interactions with the solvent-exposed region of the kinase domain.

  • Electron-Withdrawing vs. Electron-Donating Groups: A study on a series of novel pyrrolo[2,3-d]pyrimidines revealed a distinct pattern: compounds with electron-withdrawing groups on the substituent at N7, combined with electron-donating groups at C4, showed excellent cytotoxic activity against the MDA-MB-468 breast cancer cell line.[4]

Data Summary: IC50 Values of Representative Compounds

The following table summarizes the cytotoxic activity (IC50 values) of selected substituted pyrrolopyrimidines against various human cancer cell lines. This allows for a direct comparison of their potency.

Compound IDKey SubstitutionsCell LineIC50 (µM)Reference
8g 2-(4-Bromophenyl)-N-(4-fluorophenyl) at C2/C4, Azepine ring fusionHT-294.01 ± 0.20[1]
8f 2-(4-Bromophenyl)-N-phenyl at C2/C4, Azepine ring fusionHT-294.55 ± 0.23[1]
12n 2-(4-chlorophenyl)-1-methyl at C2/N1, Tetrahydropyrido ring fusionHeLa6.55 ± 0.31[2]
14b 3-(3-fluorophenyl) at C3PC-30.055[5]
14b 3-(3-fluorophenyl) at C3HCT1160.090[5]
5k Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide structureHepG229-59 (range for series)[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many cytotoxic pyrrolopyrimidines exert their effects by inhibiting protein kinases. These enzymes are crucial for signal transduction pathways that control cell growth, proliferation, and survival. For example, compounds have been designed to target Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[3] Inhibition of these kinases can halt the cell cycle and induce apoptosis (programmed cell death).[3][6]

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras Activates PI3K PI3K/AKT/mTOR Pathway Receptor->PI3K Activates Pyrrolo Pyrrolopyrimidine Inhibitor Pyrrolo->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of a receptor tyrosine kinase by a pyrrolopyrimidine derivative blocks downstream signaling.

Experimental Protocol: A Validated Method for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability.[7][8]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for controls (untreated cells, vehicle control) and a blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted pyrrolopyrimidine compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or control medium.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the soluble MTT into visible formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently mix the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

    • The intensity of the purple color is a direct measure of cell viability.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the results to determine the IC50 value for each compound.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Substituted Pyrrolopyrimidines A->B 24h Incubation C 3. Add MTT Reagent (Incubate 2-4 hrs) B->C 48-72h Incubation D 4. Solubilize Formazan Crystals (e.g., DMSO) C->D Formation of Purple Crystals E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 Value E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the proper handling and disposal of specialized chemical reagents is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 1416354-36-3), a halogenated heterocyclic amine critical to many synthetic pathways. The protocols herein are designed to be self-validating, ensuring that safety and compliance are integrated directly into the laboratory workflow.

Core Principle: Hazard-Based Waste Management

The disposal plan for any chemical originates with a thorough understanding of its intrinsic hazards. This compound is classified with specific risks that dictate its journey from a laboratory reagent to its final disposition as hazardous waste. The causality is clear: its chemical properties necessitate that it never enters the general waste stream or sanitary sewer system.

Based on available safety information, this compound presents the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of an iodine atom classifies it as a halogenated organic compound . This is a critical distinction for waste segregation, as co-mingling halogenated and non-halogenated waste streams can complicate or significantly increase the cost of disposal via incineration. The guiding principle for disposal is Precautionary Statement P501: "Dispose of contents/container to local regulations," which mandates treatment as regulated hazardous waste.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevents sewer or general trash disposal.
Skin Corrosion/IrritationH315Causes skin irritationRequires use of PPE during handling and disposal.
Eye Damage/IrritationH319Causes serious eye irritationMandates safety glasses or goggles.
Target Organ ToxicityH335May cause respiratory irritationHandling should occur in a ventilated fume hood.
Chemical ClassHalogenatedContains IodineRequires segregation into a dedicated "Halogenated Organic Waste" stream.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. This process begins the moment the reagent is used and continues until the waste is collected by certified professionals.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the reagent or its waste, ensure the appropriate PPE is worn. This is a non-negotiable first line of defense against the known hazards of skin, eye, and respiratory irritation.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A standard laboratory coat is mandatory.

  • Engineering Controls: All handling of the solid compound and preparation of its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Step 2: Waste Segregation at the Point of Generation

The cornerstone of proper chemical waste management is rigorous segregation. This prevents dangerous reactions and simplifies the final disposal process.

  • Designate a Specific Waste Container: Use a dedicated container, clearly labeled "Hazardous Waste: Halogenated Organic Solids."

  • Do Not Mix: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.

  • Solid vs. Liquid: Collect the solid powder, residues, and any contaminated weighing papers or spatulas in the solid waste container. If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible container labeled "Hazardous Waste: Halogenated Organic Liquids."

Step 3: Proper Containment and Labeling

Regulatory compliance and safety hinge on correct containment and labeling.

  • Container Integrity: The waste container must be made of a material compatible with the chemical (e.g., HDPE or glass), be in good condition, and have a secure, tightly sealing lid to prevent leaks or spills.

  • Labeling Protocol: The hazardous waste label must be affixed to the container before the first drop or gram of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first waste is added)

Step 4: Managing Contaminated Materials and Empty Containers

The disposal plan must account for all items that have come into contact with the chemical.

  • Grossly Contaminated Items: PPE (gloves, etc.), absorbent pads from minor spills, and other materials with significant chemical residue must be placed in the designated solid hazardous waste container.

  • Empty Reagent Bottles: An empty container that held this compound is still considered hazardous waste. It must be managed by your institution's Environmental Health and Safety (EHS) office. Do not discard it in the regular trash or glass recycling. Secure the cap and place it in a designated area for hazardous container pickup.

Step 5: Storage and Final Disposal

Accumulated waste must be stored safely pending collection.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition Start Begin Work with This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood GenerateWaste Waste Generated (Unused solid, residue, contaminated items) FumeHood->GenerateWaste IsHalogenated Is waste halogenated? GenerateWaste->IsHalogenated Segregate Collect in 'Halogenated Organic Waste' Container IsHalogenated->Segregate Yes NonHalogenated Use Separate Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No LabelContainer Ensure Container is Properly Labeled (Name, Hazards, Date) Segregate->LabelContainer SealContainer Keep Container Tightly Sealed LabelContainer->SealContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment SealContainer->StoreSAA ContactEHS Contact EHS for Waste Pickup StoreSAA->ContactEHS End Waste Properly Disposed ContactEHS->End

Caption: Decision workflow for safe disposal.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or spill pillow.

  • Collect Material: Carefully sweep the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.

By integrating these scientifically grounded procedures into your daily laboratory operations, you build a culture of safety and ensure that your critical research is conducted responsibly and in full compliance with regulatory standards.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.